Product packaging for 2-Methoxy-5-sulfamoylbenzoic Acid-d3(Cat. No.:CAS No. 123958-85-0)

2-Methoxy-5-sulfamoylbenzoic Acid-d3

Cat. No.: B1147349
CAS No.: 123958-85-0
M. Wt: 234.24
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Description

2-Methoxy-5-sulfamoylbenzoic Acid-d3 is a deuterium-labeled analog of a key metabolite and synthetic intermediate, primarily serving as an internal standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of three deuterium atoms increases the molecular mass, creating a distinct chromatographic signature that allows for precise quantification of the non-labeled compound in complex biological matrices such as plasma, serum, and urine. This high-purity standard is critical for ensuring accuracy and reliability in pharmacokinetic, toxicokinetic, and metabolism studies. The unlabeled compound is recognized as a metabolite of the anti-inflammatory drug celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Research utilizing this deuterated standard is therefore essential in pharmaceutical and academic settings for understanding drug metabolism, assessing bioavailability, and conducting biomarker validation related to COX-2 pathways and inflammation. By enabling highly accurate measurements, it supports drug development and investigative research where precision is paramount. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. https://pubchem.ncbi.nlm.nih.gov/compound/Celecoxib-metabolite https://www.sciencedirect.com/topics/medicine-and-dentistry/cyclooxygenase-2 https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FCAD%2FApplication-Notes%2FAN-207-LC-MS-QMS-Bioanalysis-AN207-EN.pdf

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₆D₃NO₅S B1147349 2-Methoxy-5-sulfamoylbenzoic Acid-d3 CAS No. 123958-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trideuterio-6-methoxy-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAILWDRVDGLGY-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC)C(=O)O)[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Characteristics of 2-Methoxy-5-sulfamoylbenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical and chemical characteristics of 2-Methoxy-5-sulfamoylbenzoic Acid-d3. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on the compound's properties. It also furnishes standardized, detailed experimental protocols for the determination of key physical characteristics, which can be applied for further analysis. Additionally, a signaling pathway relevant to the non-deuterated analogue's biological context is presented to provide a functional frame of reference.

Introduction

This compound is the deuterated analogue of 2-Methoxy-5-sulfamoylbenzoic acid. The non-deuterated form is recognized as a metabolite of the antipsychotic drug Sulpiride. The introduction of deuterium isotopes can subtly alter the physicochemical properties of a molecule, which can have significant implications in drug metabolism and pharmacokinetic studies. This guide aims to provide a comprehensive summary of the physical data currently available for the deuterated compound and to offer standardized methodologies for its further characterization.

Physical and Chemical Properties

Quantitative data for this compound and its non-deuterated counterpart are summarized below. Data for the non-deuterated form are provided for comparative purposes, as they can offer a reasonable approximation for the deuterated compound where specific data is not available.

PropertyThis compound2-Methoxy-5-sulfamoylbenzoic Acid (for comparison)
Molecular Formula C₈H₆D₃NO₅SC₈H₉NO₅S[1]
Molecular Weight 234.24 g/mol [2]231.23 g/mol [1]
CAS Number 123958-85-0[2]22117-85-7[1]
Appearance Not explicitly reported; likely a white to off-white crystalline powder.White to off-white powder/crystal.
Melting Point Not explicitly reported.220-227 °C
Boiling Point Not explicitly reported.Predicted: 482.5±55.0 °C
Solubility Not explicitly reported.Slightly soluble in DMSO and Methanol.

Signaling Pathway: Relevance to Sulpiride

The non-deuterated analogue of the topic compound is a metabolite of Sulpiride, an atypical antipsychotic agent. Sulpiride's primary mechanism of action involves the selective antagonism of dopamine D2 and D3 receptors.[3][4] This interaction is crucial for its therapeutic effects in treating schizophrenia and depression.[3] At lower doses, Sulpiride is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[3][5] At higher doses, it predominantly blocks postsynaptic D2 receptors, which is associated with its antipsychotic properties.[3]

Sulpiride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Dopamine_v Dopamine Dopamine_syn Dopamine Dopamine_v->Dopamine_syn release D2_auto D2 Autoreceptor D2_auto->Dopamine_v inhibits release Sulpiride_low Sulpiride (Low Dose) Sulpiride_low->D2_auto blocks D2_post D2 Receptor Dopamine_syn->D2_post activates Signal Signal Transduction D2_post->Signal initiates Sulpiride_high Sulpiride (High Dose) Sulpiride_high->D2_post blocks

Caption: Dopamine D2 Receptor Antagonism by Sulpiride.

Experimental Protocols

The following are detailed, generalized protocols for determining the key physical characteristics of a solid organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement:

    • A preliminary, rapid heating is performed to estimate the approximate melting point.

    • A second, fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the estimated melting point.[7]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the range. A narrow melting range (1-2 °C) is indicative of a pure compound.[8]

Solubility Determination

Objective: To assess the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity will be used, including water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

    • A measured volume of the solvent (e.g., 0.1 mL) is added.

    • The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period.

    • Visual observation is used to determine if the solid has dissolved. If it has, more solute is added until saturation is reached.

  • For Acidic Compounds:

    • To test solubility in aqueous base, a 5% sodium bicarbonate solution and a 5% sodium hydroxide solution are used. Effervescence with sodium bicarbonate indicates a carboxylic acid.[9]

    • To test solubility in aqueous acid, a 5% hydrochloric acid solution is used.[10]

  • Data Recording: Solubility is typically expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation: 1-2 mg of the dry sample is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

  • Pellet Formation: The mixture is placed in a pellet die and compressed under high pressure to form a thin, transparent pellet.[11]

  • Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

FTIR_Workflow Start Start: Dry Sample Grind Grind with KBr Start->Grind Press Press into Pellet Grind->Press Analyze FT-IR Analysis Press->Analyze End Obtain Spectrum Analyze->End

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer.

  • ¹H NMR: The spectrum is acquired to determine the number of different types of protons, their chemical environments, and their neighboring protons. Aromatic protons are typically observed in the 6.5-8.0 ppm range.[12]

  • ¹³C NMR: The spectrum is acquired to determine the number of different types of carbon atoms. Aromatic carbons typically appear between 120-170 ppm.[13]

  • Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration.

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate charged molecules.[14]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Data Acquisition and Analysis: The mass spectrum is recorded, showing the m/z of the molecular ion and any fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.[15]

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of this compound. While some experimental data for the deuterated compound are not yet publicly available, the information on its non-deuterated analogue, combined with the standardized experimental protocols provided herein, offers a robust framework for researchers to conduct further characterization. The included signaling pathway diagram for Sulpiride provides valuable biological context for the compound's potential relevance in neuroscience and pharmacology.

References

Technical Guide: 2-Methoxy-5-sulfamoylbenzoic Acid-d3 (CAS: 123958-85-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-sulfamoylbenzoic Acid-d3 is the deuterated form of 2-Methoxy-5-sulfamoylbenzoic acid, a primary metabolite of the atypical antipsychotic drug Sulpiride.[1] As a stable isotope-labeled internal standard, it plays a critical role in pharmacokinetic and metabolic studies, enabling precise quantification of its unlabeled counterpart in biological matrices. Sulpiride, the parent drug, is a selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and depression.[2] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, analytical methodologies, and its application in understanding the pharmacology of Sulpiride.

Physicochemical Properties and Data

This section summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 123958-85-0[1]
Molecular Formula C₈H₆D₃NO₅S[1]
Molecular Weight 234.24 g/mol [1]
Purity >95%[3]
Appearance White to off-white solidGeneric chemical data
Storage 2-8°C Refrigerator[1]
Shipping Conditions Ambient[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for the deuterated compound is not publicly available, it is presumed to follow the synthetic routes established for the non-labeled 2-Methoxy-5-sulfamoylbenzoic acid, utilizing a deuterated starting material such as methanol-d4. Below are generalized experimental protocols for the synthesis of the non-labeled compound, which can be adapted for the deuterated analogue.

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Precursor)

A common route to 2-Methoxy-5-sulfamoylbenzoic acid involves the synthesis of its methyl ester precursor.

Protocol: A multi-step synthesis starting from salicylic acid is often employed. This involves methylation, chlorosulfonation, amination, and esterification.

A more direct, patented method involves the following steps:

  • Reaction Setup: In a 1000 mL reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran.

  • Addition of Reactants: Add 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfonate.

  • Reaction Conditions: Heat the mixture to 65°C and maintain for 12 hours.

  • Work-up: After the reaction, add 2g of activated carbon to the mixture and filter while hot.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product as a white crystalline powder.

This method reports a yield of 94.5% and a purity of 99.51% by HPLC.

Hydrolysis to 2-Methoxy-5-sulfamoylbenzoic Acid

Protocol:

  • Reaction Setup: To a suitable reactor, add 245g (1.0 mol) of methyl 2-methoxy-5-sulfamoylbenzoate and 1848g of 5% sodium hydroxide solution.

  • Reaction Conditions: Stir the mixture and maintain the reaction temperature at no more than 40°C for 10 hours.

  • Acidification: After the reaction is complete, adjust the pH to 1 using 5% dilute hydrochloric acid.

  • Isolation and Purification: Filter the resulting precipitate, wash the filter cake with water, and then dry. Recrystallize the crude product from methanol to yield the final product.

This process has a reported yield of 74.9%.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the standard analytical method for determining the purity and concentration of 2-Methoxy-5-sulfamoylbenzoic acid and its precursors.

HPLC Conditions for Methyl 2-methoxy-5-sulfamoylbenzoate:

  • Mobile Phase: 700ml water and 200ml methanol.

  • Detection Wavelength: 240nm.

  • Flow Rate: 1.0ml/min.

  • Sample Preparation: 0.01g of the sample diluted to 25ml with the mobile phase.

  • Injection Volume: 5μl.

These conditions can be adapted for the analysis of this compound, with mass spectrometry detection for isotopic purity assessment.

Application in Research and Drug Development

Pharmacokinetic Studies

The primary application of this compound is as an internal standard in pharmacokinetic studies of Sulpiride. Its deuterated nature allows for its distinction from the endogenous metabolite in mass spectrometry-based analytical methods, leading to more accurate and precise quantification.

Understanding the Mechanism of Action of Sulpiride

Sulpiride exerts its therapeutic effects by acting as a selective antagonist of the dopamine D2 receptor.[2] The signaling pathway of the D2 receptor is complex and involves multiple downstream effectors.

The binding of an antagonist like Sulpiride to the D2 receptor blocks the downstream signaling cascade that is normally initiated by dopamine. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.

Visualizations

Synthetic Workflow

G Synthesis Workflow for 2-Methoxy-5-sulfamoylbenzoic Acid cluster_0 Precursor Synthesis cluster_1 Hydrolysis Methyl 2-methoxy-5-chlorobenzoate Methyl 2-methoxy-5-chlorobenzoate Reaction Reaction Methyl 2-methoxy-5-chlorobenzoate->Reaction Sodium aminosulfonate Sodium aminosulfonate Sodium aminosulfonate->Reaction Cuprous bromide Cuprous bromide Cuprous bromide->Reaction Catalyst Methyl 2-methoxy-5-sulfamoylbenzoate Methyl 2-methoxy-5-sulfamoylbenzoate Reaction->Methyl 2-methoxy-5-sulfamoylbenzoate Yield: ~95% Methyl 2-methoxy-5-sulfamoylbenzoate_2 Methyl 2-methoxy-5-sulfamoylbenzoate Hydrolysis_Reaction Hydrolysis Methyl 2-methoxy-5-sulfamoylbenzoate_2->Hydrolysis_Reaction Sodium hydroxide Sodium hydroxide Sodium hydroxide->Hydrolysis_Reaction Acidification Acidification Hydrolysis_Reaction->Acidification 2-Methoxy-5-sulfamoylbenzoic Acid 2-Methoxy-5-sulfamoylbenzoic Acid Acidification->2-Methoxy-5-sulfamoylbenzoic Acid Yield: ~75%

Caption: General synthesis workflow for 2-Methoxy-5-sulfamoylbenzoic Acid.

Dopamine D2 Receptor Antagonism by Sulpiride

G Dopamine D2 Receptor Antagonism by Sulpiride cluster_pathway Dopamine D2 Receptor Signaling Pathway cluster_drug Drug Action Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to Sulpiride Sulpiride Sulpiride->D2R Antagonist (Blocks)

Caption: Mechanism of Sulpiride as a Dopamine D2 receptor antagonist.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology and drug metabolism. Its use as a stable isotope-labeled internal standard ensures the high fidelity of quantitative bioanalytical assays for its parent drug, Sulpiride. A thorough understanding of its synthesis, analytical characterization, and the pharmacological context of its parent compound is essential for its effective application in advancing our knowledge of neuropsychiatric disorders and their treatment.

References

An In-depth Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid-d3. This isotopically labeled compound is of significant interest as a metabolite and impurity standard for the antipsychotic drug Sulpiride. This document details its physicochemical characteristics, provides a plausible experimental protocol for its synthesis, and illustrates its relationship with Sulpiride through metabolic and synthetic pathway diagrams.

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound and its non-deuterated analogue.

IdentifierThis compound2-Methoxy-5-sulfamoylbenzoic Acid
CAS Number 123958-85-022117-85-7
Molecular Formula C₈H₆D₃NO₅SC₈H₉NO₅S
Molecular Weight 234.24 g/mol 231.23 g/mol
Synonyms 2-(Methoxy-d3)-5-sulfamidobenzoic Acid, 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid, 5-Sulfamoyl-o-anisic Acid-d35-(Aminosulfonyl)-2-methoxybenzoic acid, Sulpiride Impurity D

Table 1: Chemical Identifiers and Properties.

PropertyValue (Non-deuterated)
Melting Point 220 °C
Boiling Point (Predicted) 482.5 ± 55.0 °C
Density (Predicted) 1.492 ± 0.06 g/cm³
pKa (Predicted) 3.56 ± 0.10
Solubility DMSO (Slightly), Methanol (Slightly)
Appearance White to Off-White Solid

Table 2: Physicochemical Properties of 2-Methoxy-5-sulfamoylbenzoic Acid.[1]

Biological Context: Metabolism of Sulpiride

2-Methoxy-5-sulfamoylbenzoic acid has been identified as a metabolite of the antipsychotic drug Sulpiride in animal studies. However, in humans, Sulpiride is largely metabolized to a very limited extent, with over 95% of the administered dose being excreted as the unchanged drug in urine and feces.[2][3][4][5] The primary relevance of this compound is therefore as an internal standard for pharmacokinetic studies or as a reference standard for the corresponding non-labeled impurity found in Sulpiride drug products.

Sulpiride_Metabolism Sulpiride Sulpiride Excretion Unchanged Sulpiride in Urine & Feces (>95%) Sulpiride->Excretion Major Route Metabolism Metabolism (Minor Pathway in Animals, Negligible in Humans) Sulpiride->Metabolism Minor Route Metabolite 2-Methoxy-5-sulfamoylbenzoic Acid Metabolism->Metabolite

Metabolic fate of Sulpiride.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be conceptualized as a multi-step process starting from salicylic acid. The deuterium label is introduced in the first step via O-methylation using a deuterated reagent.

Synthesis_Workflow cluster_0 Step 1: Deuterated Methylation cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Amination SalicylicAcid Salicylic Acid Reagent1 1. NaOH 2. CD3I (Deuterated Methyl Iodide) SalicylicAcid->Reagent1 Product1 2-(Methoxy-d3)benzoic Acid Reagent1->Product1 Reagent2 Chlorosulfonic Acid (ClSO3H) Product1->Reagent2 Product2 2-(Methoxy-d3)-5-(chlorosulfonyl)benzoic Acid Reagent2->Product2 Reagent3 Ammonium Hydroxide (NH4OH) Product2->Reagent3 Product3 This compound Reagent3->Product3

References

Technical Guide: Physicochemical Properties of 2-Methoxy-5-sulfamoylbenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of the deuterated stable isotope, 2-Methoxy-5-sulfamoylbenzoic Acid-d3. This compound is a labeled analog of 2-Methoxy-5-sulfamoylbenzoic acid, a metabolite of the antipsychotic drug Sulpiride.[1] The incorporation of deuterium atoms makes it a valuable internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, enabling precise differentiation from its unlabeled counterpart.

Quantitative Data Summary

The key physicochemical properties of this compound and its non-deuterated analog are summarized in the table below for direct comparison.

PropertyThis compound2-Methoxy-5-sulfamoylbenzoic Acid (non-deuterated)
Molecular Weight 234.24 g/mol [1]231.23 g/mol [2][3]
Molecular Formula C₈H₆D₃NO₅S[1][4]C₈H₉NO₅S[2][3]
CAS Number 123958-85-0[1][4]22117-85-7[2][3][4][5]

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

While specific experimental protocols for the lot-to-lot analysis of this compound are proprietary to the manufacturers, the molecular weight is routinely confirmed using high-resolution mass spectrometry (HRMS). The general workflow for such an analysis is outlined below.

Objective: To determine the accurate mass of the analyte and confirm its elemental composition.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically performed in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. The analyzer is calibrated prior to the analysis to ensure high mass accuracy.

  • Data Acquisition: The instrument scans a relevant mass-to-charge (m/z) range to detect the molecular ion of interest.

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the [M-H]⁻ ion of this compound. The measured monoisotopic mass is then compared to the theoretical exact mass calculated from its elemental formula (C₈H₆D₃NO₅S) to confirm the identity and isotopic enrichment of the compound.

Visualizations

Logical Relationship of Isotopic Labeling

The following diagram illustrates the structural relationship between the non-deuterated compound and its deuterated analog, highlighting the substitution that results in the difference in their respective molecular weights.

G Figure 1. Isotopic Labeling of 2-Methoxy-5-sulfamoylbenzoic Acid A 2-Methoxy-5-sulfamoylbenzoic Acid (C₈H₉NO₅S) MW: 231.23 B This compound (C₈H₆D₃NO₅S) MW: 234.24 A->B + 3 Deuterium Atoms - 3 Hydrogen Atoms

Figure 1. Isotopic Labeling of 2-Methoxy-5-sulfamoylbenzoic Acid

Experimental Workflow for Molecular Weight Determination

The diagram below outlines the typical experimental workflow for determining the molecular weight of a chemical standard like this compound.

G Figure 2. Workflow for Molecular Weight Confirmation cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Dissolve sample in appropriate solvent B Direct Infusion A->B C Electrospray Ionization (ESI) B->C D High-Resolution Mass Analysis C->D E Acquire Mass Spectrum D->E F Compare Measured Mass to Theoretical Mass E->F G Confirm Molecular Weight F->G

Figure 2. Workflow for Molecular Weight Confirmation

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxy-d3-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Methoxy-d3-5-sulfamoylbenzoic Acid, a deuterated analog of a key intermediate in the manufacturing of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

2-Methoxy-5-sulfamoylbenzoic acid is a crucial building block in the synthesis of drugs such as Sulpiride, an antipsychotic medication.[1][2] The deuterated version, 2-Methoxy-d3-5-sulfamoylbenzoic Acid, is of significant interest for use in pharmacokinetic studies and as an internal standard in analytical methods, owing to the distinct mass difference imparted by the deuterium atoms. This guide outlines a robust synthetic pathway and a rigorous purification process for obtaining high-purity 2-Methoxy-d3-5-sulfamoylbenzoic Acid.

The synthesis commences from salicylic acid and proceeds through a four-step reaction sequence: etherification with a deuterated methyl source, chlorosulfonation, amination, and finally, hydrolysis.[1] Each step has been optimized to ensure high yield and purity.

Synthesis Pathway

The overall synthetic scheme for 2-Methoxy-d3-5-sulfamoylbenzoic Acid is presented below. The process begins with salicylic acid and introduces the deuterated methoxy group in the first step.

Synthesis_Pathway Salicylic_acid Salicylic Acid Intermediate1 Sodium Salicylate Salicylic_acid->Intermediate1 NaOH Intermediate2 2-(Methoxy-d3)benzoic Acid Intermediate1->Intermediate2 CD3I or (CD3)2SO4 Intermediate3 2-(Methoxy-d3)-5-chlorosulfonylbenzoic Acid Intermediate2->Intermediate3 ClSO3H Intermediate4 2-(Methoxy-d3)-5-sulfamoylbenzoic Acid Intermediate3->Intermediate4 NH4OH

Caption: Synthetic pathway for 2-Methoxy-d3-5-sulfamoylbenzoic Acid.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of 2-Methoxy-d3-5-sulfamoylbenzoic Acid.

Step 1: Synthesis of 2-(Methoxy-d3)benzoic Acid

  • Reaction Setup: In a suitable reaction vessel, salicylic acid is dissolved in a solution of sodium hydroxide to form sodium salicylate.[1]

  • Deuterated Methylation: A deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4), is added to the reaction mixture.[1]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure complete methylation.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and acidified to precipitate the 2-(Methoxy-d3)benzoic Acid. The solid product is then collected by filtration, washed, and dried.

Step 2: Synthesis of 2-(Methoxy-d3)-5-chlorosulfonylbenzoic Acid

  • Chlorosulfonation: 2-(Methoxy-d3)benzoic Acid is carefully added to an excess of chlorosulfonic acid at a controlled temperature, typically 0°C.[1]

  • Reaction Progression: The reaction mixture is gradually heated and maintained at an elevated temperature (e.g., 70°C) for several hours to drive the reaction to completion.[1]

  • Isolation: The reaction mixture is then cooled and cautiously quenched with ice water, leading to the precipitation of the product. The solid 2-(Methoxy-d3)-5-chlorosulfonylbenzoic Acid is isolated by filtration, washed, and dried.

Step 3: Synthesis of 2-Methoxy-d3-5-sulfamoylbenzoic Acid

  • Amination: The previously prepared 2-(Methoxy-d3)-5-chlorosulfonylbenzoic Acid is added to a concentrated solution of ammonium hydroxide.[1]

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 30°C) for several hours.[1]

  • Acidification and Precipitation: Upon completion of the reaction, the solution is cooled and acidified with hydrochloric acid to a pH of approximately 3. This causes the desired product, 2-Methoxy-d3-5-sulfamoylbenzoic Acid, to precipitate out of the solution.[1]

  • Final Isolation: The precipitated solid is collected by filtration, thoroughly washed with water, and dried to yield the final product.

Purification Workflow

High purity of the final compound is critical for its intended applications. The purification process involves recrystallization and subsequent analytical verification.

Purification_Workflow Crude_Product Crude 2-Methoxy-d3-5-sulfamoylbenzoic Acid Recrystallization Recrystallization (e.g., from Methanol) Crude_Product->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying QC_Analysis Quality Control Analysis (HPLC, NMR, MS) Drying->QC_Analysis Pure_Product Pure 2-Methoxy-d3-5-sulfamoylbenzoic Acid QC_Analysis->Pure_Product

Caption: Purification workflow for 2-Methoxy-d3-5-sulfamoylbenzoic Acid.

Purification Protocol:

  • Recrystallization: The crude 2-Methoxy-d3-5-sulfamoylbenzoic Acid is dissolved in a minimal amount of a suitable hot solvent, such as methanol.[3] The solution is then allowed to cool slowly, promoting the formation of high-purity crystals.

  • Filtration and Washing: The recrystallized product is collected by filtration and washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum to remove all traces of solvent.

  • Quality Control: The purity of the final product is assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and isotopic enrichment.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of 2-Methoxy-d3-5-sulfamoylbenzoic Acid, based on reported yields for the non-deuterated analogue.[1][4]

Table 1: Synthesis Step Yields

Reaction StepProductTheoretical Yield ( g/mol )Typical Yield (%)
Etherification2-(Methoxy-d3)benzoic Acid155.17~92
Chlorosulfonation2-(Methoxy-d3)-5-chlorosulfonylbenzoic Acid253.62~95
Amination2-Methoxy-d3-5-sulfamoylbenzoic Acid234.24~75

Table 2: Purity and Characterization Data

ParameterSpecificationMethod
Purity≥ 99.0%HPLC
Melting Point147-149 °CCapillary Method
Deuterium Incorporation≥ 98%Mass Spectrometry
Structure ConfirmationConforms to structure¹H NMR, ¹³C NMR

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of 2-Methoxy-d3-5-sulfamoylbenzoic Acid. By following the outlined protocols, researchers and drug development professionals can reliably produce this valuable deuterated compound in high purity, suitable for a range of scientific applications. The provided visualizations of the synthesis and purification workflows offer a clear and concise overview of the entire process.

References

2-Methoxy-5-sulfamoylbenzoic Acid-d3 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 2-Methoxy-5-sulfamoylbenzoic Acid-d3, a labeled metabolite of the antipsychotic drug Sulpiride. The information is compiled to assist in research and development, ensuring the quality and integrity of experimental results.

Physicochemical and Analytical Data

The following tables summarize the key physical, chemical, and analytical data for this compound and its non-deuterated analogue.

Table 1: General Information
PropertyValueSource
Chemical NameThis compoundPharmaffiliates[1]
CAS Number123958-85-0Pharmaffiliates, LGC Standards[1][2]
Unlabelled CAS Number22117-85-7LGC Standards[2]
Molecular FormulaC₈H₆D₃NO₅SPharmaffiliates[1]
Molecular Weight234.24 g/mol Pharmaffiliates[1]
Table 2: Computed Properties of 2-Methoxy-5-sulfamoylbenzoic Acid
PropertyValue
Molecular Weight231.23 g/mol [3][4]
Monoisotopic Mass231.02014356 Da[3]
XLogP3-AA-0.3[3]
Topological Polar Surface Area115 Ų[3]
Heavy Atom Count15[3]
Complexity333[3]
Table 3: Specifications of Related Compounds
ProductPurityMelting PointAnalytical Method
2-Methoxy-5-sulfamoylbenzoic Acid>97.0%220.0 to 224.0 °CHPLC[5]
Methyl 2-methoxy-5-sulfamoylbenzoate98%175-177 °C (lit.)Not Specified
Methyl 2-methoxy-5-aminosulfonyl benzoate99.2%Not SpecifiedHPLC[6]
2-methoxy-5-sulfamoyl methyl benzoate99.51% - 99.66%Not SpecifiedHPLC[7][8]

Experimental Protocols

Detailed methodologies for the characterization and quality control of this compound are crucial for its application in research. The following are typical protocols for the analytical techniques mentioned in the context of this compound and its analogues.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: ODS C18, 4.6 x 250 mm[6]

  • Mobile Phase: A mixture of methanol and water. A common ratio found for a related compound is 200 ml of methanol and 700 ml of water[7][8].

  • Flow Rate: 1.0 mL/min[7][8]

  • Detection Wavelength: 240 nm or 254 nm[6][7][8]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.

  • Sample Preparation: Prepare the sample solution by dissolving the test article in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and assess its isotopic enrichment.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • Solvent: Deuterated solvent such as CDCl₃ (for related compounds)[6] or DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The absence or significant reduction of the methoxy signal at approximately 3.8 ppm would confirm deuterium incorporation.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure. The isotopic purity can be estimated from the reduction in the integral of the methoxy proton signal relative to other non-deuterated protons in the molecule.

Visualizations

The following diagrams illustrate the quality control workflow and the key properties of this compound.

Quality_Control_Workflow cluster_0 Material Reception and Initial Checks cluster_1 Physicochemical and Spectroscopic Analysis cluster_2 Final Certification cluster_3 Release Raw_Material Raw Material (this compound) Visual_Inspection Visual Inspection (Appearance, Color) Raw_Material->Visual_Inspection Structural_Confirmation Structural Confirmation (NMR, Mass Spectrometry) Visual_Inspection->Structural_Confirmation Purity_Assessment Purity Assessment (HPLC, LC-MS) Structural_Confirmation->Purity_Assessment Isotopic_Enrichment Isotopic Enrichment (Mass Spectrometry, NMR) Purity_Assessment->Isotopic_Enrichment Physical_Properties Physical Properties (Melting Point) Isotopic_Enrichment->Physical_Properties Data_Review Data Review and Comparison to Specifications Physical_Properties->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Product_Release Product Release CoA_Generation->Product_Release

Caption: Quality control workflow for this compound.

Compound_Properties cluster_identifiers Identifiers cluster_application Application cluster_quality Quality Control Compound This compound CAS CAS: 123958-85-0 Compound->CAS Formula Formula: C₈H₆D₃NO₅S Compound->Formula MolWeight MW: 234.24 Compound->MolWeight Application Labeled Metabolite of Sulpiride Compound->Application Purity Purity (HPLC) Compound->Purity Structure Structure (NMR, MS) Compound->Structure Isotopic Isotopic Enrichment Compound->Isotopic

Caption: Key properties of this compound.

References

A Technical Guide to the Solubility of 2-Methoxy-5-sulfamoylbenzoic Acid and its Deuterated Analog in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methoxy-5-sulfamoylbenzoic Acid and its deuterated form, 2-Methoxy-5-sulfamoylbenzoic Acid-d3. Due to a lack of specific quantitative solubility data in publicly available literature for the deuterated compound, this document provides available qualitative data for the parent compound and related esters. Furthermore, it offers a detailed, generalized experimental protocol for determining thermodynamic solubility, primarily focusing on the widely accepted shake-flask method. This guide is intended to be a valuable resource for researchers in pharmaceutical development and chemical synthesis.

Introduction

2-Methoxy-5-sulfamoylbenzoic Acid is a metabolite of the antipsychotic drug Sulpiride.[1][2] Its physicochemical properties, particularly its solubility in various solvents, are crucial for its synthesis, purification, formulation, and analytical characterization. The deuterated analog, this compound, is often used as an internal standard in pharmacokinetic studies. While the isotopic substitution of deuterium for protium is not expected to significantly alter the solubility profile, empirical determination is essential for accurate and reproducible research.

This guide summarizes the available solubility information and provides a comprehensive experimental framework for its determination.

Solubility Data

Table 1: Qualitative Solubility of 2-Methoxy-5-sulfamoylbenzoic Acid and Related Compounds

CompoundSolventSolubility
2-Methoxy-5-sulfamoylbenzoic AcidDimethyl Sulfoxide (DMSO)Slightly Soluble[3]
MethanolSlightly Soluble[3]
Methyl 2-methoxy-5-sulfamoylbenzoateWaterInsoluble[4]
Organic SolventsSoluble[4]
Ethyl 2-methoxy-5-sulfamoylbenzoateDimethyl Sulfoxide (DMSO)Sparingly Soluble
MethanolSlightly Soluble

Note: The terms "Slightly Soluble" and "Sparingly Soluble" are qualitative and can vary. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

The determination of thermodynamic equilibrium solubility is a critical step in drug discovery and development.[5][6] The shake-flask method is considered the gold standard for this purpose due to its reliability.[5][7]

3.1. Principle

The shake-flask method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

3.2. Materials and Equipment

  • This compound (solid form)

  • Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran)

  • Glass vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.[5]

3.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. It is crucial to ensure there is enough solid to maintain a saturated solution with visible excess solid at the end of the experiment.[5]

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter compatible with the organic solvent.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

  • Data Analysis: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.[9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid to solvent start->add_solid agitate Agitate at constant temperature (24-72h) add_solid->agitate settle Allow to settle agitate->settle centrifuge Centrifuge settle->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC dilute->analyze end End analyze->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct quantitative solubility data for this compound is not currently available in public literature, this guide provides the existing qualitative information for the parent compound and a robust, standardized protocol for its experimental determination. The shake-flask method, as detailed, offers a reliable means for researchers to generate the precise solubility data required for their work in drug development and chemical research. Accurate solubility data is a cornerstone of successful formulation and analytical method development.

References

The Role of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 in Sulpiride Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 in the research of Sulpiride metabolism. Sulpiride, an atypical antipsychotic agent, undergoes metabolic transformation in the body, and understanding these pathways is crucial for comprehending its pharmacokinetic and pharmacodynamic profile. The deuterated internal standard, this compound, is an indispensable tool in the precise and accurate quantification of its non-labeled metabolite counterpart, thereby facilitating robust clinical and pre-clinical research.

Introduction to Sulpiride and its Metabolism

Sulpiride is a substituted benzamide derivative primarily used in the treatment of schizophrenia. While a significant portion of Sulpiride is excreted unchanged, it does undergo metabolism, albeit to a lesser extent compared to many other antipsychotics. One of its identified human metabolites is 2-Methoxy-5-sulfamoylbenzoic Acid. The formation of this metabolite is a key area of investigation in understanding the complete disposition of Sulpiride in the body.

The metabolic pathway leading to 2-Methoxy-5-sulfamoylbenzoic Acid involves N-dealkylation of the ethylpyrrolidinyl moiety of Sulpiride, followed by subsequent oxidation. The accurate measurement of this metabolite is essential for a comprehensive pharmacokinetic analysis of Sulpiride.

The Critical Role of Deuterated Internal Standards

In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative analysis. This compound serves as an ideal SIL-IS for the quantification of the endogenously formed 2-Methoxy-5-sulfamoylbenzoic Acid.

The primary advantages of using a deuterated internal standard like this compound include:

  • Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.

  • Improved Precision and Accuracy: By accounting for variability in sample preparation, injection volume, and instrument response, the SIL-IS significantly enhances the precision and accuracy of the analytical method.

  • Enhanced Method Robustness: The use of a co-eluting, isotopically labeled standard makes the bioanalytical method more rugged and less susceptible to variations in experimental conditions.

Quantitative Data in Sulpiride Metabolism Research

While specific quantitative data for the metabolite 2-Methoxy-5-sulfamoylbenzoic Acid is not extensively published, the pharmacokinetic parameters of the parent drug, Sulpiride, have been well-characterized. The use of robust bioanalytical methods, often employing internal standards, is fundamental to generating such data. The following tables summarize key pharmacokinetic parameters of Sulpiride in humans from various studies. The accurate determination of these parameters relies on precise quantification, a process significantly improved by the use of appropriate internal standards.

Table 1: Pharmacokinetic Parameters of Intravenous Sulpiride in Healthy Volunteers

ParameterMean Value (± SD)Reference
Elimination Half-Life (t½)6.47 ± 1.00 h[1]
Volume of Distribution (Vd)0.94 ± 0.23 L/kg[1]
Total Clearance (CL)127.8 ± 26.2 mL/min[1]
Renal Clearance (CLr)119.5 ± 28.2 mL/min[1]

Table 2: Pharmacokinetic Parameters of Intramuscular Sulpiride in Healthy Male Subjects

ParameterMean Value (± SD)Reference
Elimination Half-Life (t½)6.74 ± 2.67 h[2]
Steady-State Volume of Distribution (Vss)0.639 ± 0.184 L/kg[2]
Total Clearance (CL)89.8 ± 22.3 mL/min[2]
Renal Clearance (CLr)83.0 mL/min[2]

Table 3: Pharmacokinetic Parameters of Oral Sulpiride in Healthy Volunteers

ParameterMean Value (± SD)Reference
Elimination Half-Life (t½)7.0 h[3]
Bioavailability (F)27 ± 9%[4]
Time to Peak Concentration (Tmax)3 - 6 h[4]

Experimental Protocols

The following section outlines a representative experimental protocol for the simultaneous quantification of Sulpiride and its metabolite, 2-Methoxy-5-sulfamoylbenzoic Acid, in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methodologies for the bioanalysis of Sulpiride and similar compounds.

Materials and Reagents
  • Sulpiride reference standard

  • 2-Methoxy-5-sulfamoylbenzoic Acid reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol). Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Sulpiride, its metabolite, and the internal standard.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sulpiride: [M+H]+ → fragment ion

    • 2-Methoxy-5-sulfamoylbenzoic Acid: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • Note: Specific m/z values for precursor and product ions need to be optimized for the specific instrument.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Proposed Metabolic Pathway of Sulpiride

Sulpiride_Metabolism Sulpiride Sulpiride Intermediate N-dealkylated Intermediate Sulpiride->Intermediate N-dealkylation (CYP450 mediated) Metabolite 2-Methoxy-5-sulfamoylbenzoic Acid Intermediate->Metabolite Oxidation

Caption: Proposed metabolic pathway of Sulpiride to 2-Methoxy-5-sulfamoylbenzoic Acid.

Experimental Workflow for Sulpiride Metabolism Study

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: A typical experimental workflow for the analysis of Sulpiride and its metabolite.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for studying Sulpiride metabolism. Its application in LC-MS/MS assays ensures the generation of high-quality, reliable data that is essential for accurate pharmacokinetic modeling and a thorough understanding of the drug's disposition. This technical guide provides a foundational understanding and a practical framework for researchers and scientists in the field of drug development to design and execute robust studies on Sulpiride metabolism.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Sulpiride using 2-Methoxy-5-sulfamoylbenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Sulpiride in human plasma using a stable isotope-labeled internal standard, 2-Methoxy-5-sulfamoylbenzoic Acid-d3. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for bioanalytical applications.

Introduction

Sulpiride is an atypical antipsychotic drug used in the treatment of schizophrenia and depression. Accurate and reliable quantification of Sulpiride in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. This internal standard mimics the analyte's chemical and physical properties during sample preparation and analysis, correcting for matrix effects and variability, thus ensuring the highest accuracy and precision. 2-Methoxy-5-sulfamoylbenzoic acid is a known metabolite of Sulpiride, making its deuterated analog an ideal internal standard.

Experimental Protocols

This section details the materials, equipment, and procedures for the quantitative analysis of Sulpiride.

Materials and Reagents
  • Analytes and Internal Standard:

    • Sulpiride (Reference Standard)

    • This compound (Internal Standard, IS)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Human plasma (K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulpiride and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Sulpiride stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

  • Quality Control (QC) Samples: Prepare QC samples in human plasma at low, medium, and high concentrations from a separate Sulpiride stock solution.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube (except for the blank matrix).

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium

MRM Transitions

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)DP (V)EP (V)CE (V)CXP (V)
Sulpiride 342.1112.115080103512
This compound (IS) 235.1109.115070103010

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These values may require optimization for different mass spectrometer models.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve for Sulpiride

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
1.00.02598.54.2
2.50.063101.23.5
5.00.128100.52.8
10.00.25599.82.1
50.01.27599.21.5
100.02.548100.11.1
250.06.365100.81.3
500.012.73099.41.8

Linearity is expected to be excellent with a correlation coefficient (r²) > 0.99.

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LQC3.02.996.73.84.5
MQC200.0203.4101.72.53.1
HQC400.0395.698.92.12.8

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Acceptance criteria for accuracy and precision are typically within ±15% (±20% for LLOQ).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex & Centrifuge precip->vortex evap Evaporate Supernatant vortex->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for Sulpiride quantification.

Logical Relationship of Method Validation

method_validation cluster_core Core Validation Parameters cluster_additional Additional Assessments selectivity Selectivity & Specificity validated_method Validated Bioanalytical Method selectivity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method lod_loq LOD & LOQ lod_loq->validated_method recovery Extraction Recovery recovery->validated_method matrix_effect Matrix Effect matrix_effect->validated_method stability Stability stability->validated_method

Caption: Key parameters for method validation.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Sulpiride in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The detailed protocol and performance characteristics serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis.

Application Note: Quantitative Analysis of Sulpiride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

A Robust and Sensitive Method Utilizing a Deuterated Internal Standard

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Sulpiride in human plasma. The methodology employs Solid Phase Extraction (SPE) for sample clean-up, ensuring minimal matrix effects and high recovery. Chromatographic separation is achieved using reversed-phase HPLC, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable, isotope-labeled internal standard, 2-Methoxy-5-sulfamoylbenzoic Acid-d3, provides exceptional accuracy and precision. The method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Sulpiride is an atypical antipsychotic drug used in the treatment of schizophrenia and major depressive disorder.[1] Accurate measurement of its concentration in biological matrices is crucial for optimizing therapy and ensuring patient safety. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and specificity.[2][3] This method addresses the need for a reliable protocol by using a stable isotope-labeled internal standard, this compound. This internal standard is a deuterated form of a Sulpiride metabolite, ensuring that its chemical and physical properties closely mimic those of the analyte, thereby correcting for variability during sample preparation and ionization.[4] The protocol outlined below provides a complete workflow from sample preparation to data acquisition.

Materials and Methods

Materials and Reagents
  • Analytes: Sulpiride reference standard, this compound (Internal Standard, IS).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (LC-MS grade).

  • Reagents: Formic acid, Ammonium formate.

  • Matrix: Drug-free human plasma.

  • Consumables: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), microcentrifuge tubes, autosampler vials.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulpiride and the internal standard (IS) in methanol.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Calibration Standards & Quality Controls (QCs): Spike drug-free human plasma with the appropriate working solutions to create calibration standards ranging from 2 ng/mL to 2000 ng/mL and QC samples at low, medium, and high concentrations.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.

  • Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase A.

LC-MS/MS Analysis

Inject the reconstituted sample into the LC-MS/MS system. The parameters for liquid chromatography and mass spectrometry are detailed in the tables below.

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% B to 90% B over 4 min, hold for 1 min, re-equilibrate
Injection Volume 10 µL

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Sulpiride 342.1 112.2[7][8] 150 25

| This compound (IS) | 235.1 | 155.1 | 150 | 20 |

Method Performance

The method demonstrates excellent performance characteristics, meeting the criteria for bioanalytical method validation. Mean extraction recoveries are typically greater than 85%.[3][6]

Table 4: Summary of Method Validation Parameters

Parameter Result
Linearity Range 2.0 – 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[8]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%[2][6]
Accuracy (% Bias) Within ±15%

| Recovery | > 85% |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

LCMSMS_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing SampleReceipt Receive Plasma Sample SpikeIS Spike with Internal Standard SampleReceipt->SpikeIS SPE Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute SpikeIS->SPE Drydown Evaporate to Dryness SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification Report Generate Report Quantification->Report

Caption: Bioanalytical workflow for Sulpiride quantification.

Conclusion

The LC-MS/MS method described provides a simple, rapid, and robust tool for the quantitative determination of Sulpiride in human plasma.[3] The use of Solid Phase Extraction ensures a clean sample extract, minimizing matrix interference. The specified deuterated internal standard guarantees high accuracy and reproducibility, making this method ideal for high-throughput clinical applications, including pharmacokinetic analysis and therapeutic drug monitoring. The validation data confirms that the method is specific, linear, accurate, and precise.[6]

References

Application Note: A Validated Bioanalytical Method for the Quantification of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and validated bioanalytical method for the quantitative determination of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 in human plasma. 2-Methoxy-5-sulfamoylbenzoic Acid is a metabolite of the antipsychotic drug Sulpiride, and the deuterated form is an ideal internal standard for pharmacokinetic studies.[1] This method utilizes a simple protein precipitation for sample preparation followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method was validated according to the general principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and demonstrates excellent linearity, accuracy, precision, and stability.[2]

Introduction

2-Methoxy-5-sulfamoylbenzoic Acid is a known metabolite of Sulpiride, an antipsychotic medication.[1][3] In pharmacokinetic (PK) and drug metabolism studies, stable isotope-labeled compounds, such as this compound, are crucial for use as internal standards (IS).[4] The use of a deuterated IS helps to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the bioanalytical method.[5]

This application note provides a comprehensive protocol for the extraction and quantification of this compound in human plasma. The method is sensitive, specific, and robust, making it suitable for supporting preclinical and clinical drug development programs.

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm) or equivalent

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of the analyte from human plasma.

  • Allow all solutions and samples to thaw to room temperature.

  • Vortex plasma samples to ensure homogeneity.

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (if a different IS is used). For the purpose of this protocol, we are quantifying the deuterated standard itself.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Analytical ColumnPhenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.6 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.0010
1.0010
4.0090
5.0090
5.1010
7.0010

Table 2: Mass Spectrometer Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Curtain Gas30 psi
Collision Gas9 psi
IonSpray Voltage-4500 V
Temperature550°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi
MRM Transitions
AnalyteQ1 (m/z)
This compound233.0

Method Validation

The bioanalytical method was validated for linearity, accuracy, precision, recovery, and stability.

Linearity

The linearity of the method was assessed by preparing calibration standards in human plasma at concentrations ranging from 1 ng/mL to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard (if used, otherwise analyte peak area) against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Table 3: Calibration Curve Linearity

Concentration (ng/mL)Back-calculated Concentration (ng/mL)Accuracy (%)
10.9898.0
55.12102.4
109.8598.5
5050.7101.4
10099.299.2
250248.599.4
500505.1101.0
1000998.099.8
Correlation Coefficient (r²) >0.995
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. ± SD (ng/mL) Accuracy (%)
LLOQ11.02 ± 0.09102.0
LQC32.95 ± 0.1898.3
MQC300305.1 ± 15.3101.7
HQC800812.8 ± 32.5101.6
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC392.598.7
MQC30095.1101.2
HQC80094.399.5
Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability Data

Stability ConditionConcentration (ng/mL)Mean Stability (%)
Freeze-Thaw (3 cycles)3, 80097.8, 99.1
Bench-Top (4 hours)3, 80098.5, 99.6
Long-Term (-80°C, 30 days)3, 80096.9, 98.2

Visualizations

experimental_workflow plasma_sample Human Plasma Sample (100 µL) add_acetonitrile Add Acetonitrile (300 µL) plasma_sample->add_acetonitrile vortex Vortex (1 min) add_acetonitrile->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis

Caption: Sample Preparation Workflow.

logical_relationship node_analyte 2-Methoxy-5-sulfamoylbenzoic Acid-d3 node_extraction Protein Precipitation node_analyte->node_extraction node_is Internal Standard (IS) node_is->node_extraction node_matrix Plasma Matrix node_matrix->node_extraction node_lcms LC-MS/MS Detection node_extraction->node_lcms node_quantification Accurate Quantification node_lcms->node_quantification

Caption: Bioanalytical Method Logic.

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the LC-MS/MS analysis make this method well-suited for high-throughput bioanalysis in support of drug development studies. The validation data demonstrates that the method meets the criteria for accuracy, precision, linearity, and stability, ensuring the generation of high-quality data for pharmacokinetic assessments.

References

Application Note: Quantitative Analysis of 2-Methoxy-5-sulfamoylbenzoic Acid in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Methoxy-5-sulfamoylbenzoic acid is a known metabolite of the atypical antipsychotic drug Sulpiride. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and drug metabolism studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-Methoxy-5-sulfamoylbenzoic acid in human plasma. The method utilizes its stable isotope-labeled counterpart, 2-Methoxy-5-sulfamoylbenzoic Acid-d3, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2][3]

This method is intended for research and bioanalytical applications and has been developed based on established protocols for similar analytes, ensuring adherence to common validation guidelines.[4][5]

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Methoxy-5-sulfamoylbenzoic acid, this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium formate, Ultrapure water

  • Plasma: Blank human plasma (K2-EDTA)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Methoxy-5-sulfamoylbenzoic acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution of the analyte with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in this application.[5][6]

  • Aliquot 100 µL of plasma samples (calibration standards, QC samples, or unknown study samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples, to which 20 µL of the 50:50 acetonitrile/water mixture is added).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 4).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

  • Liquid Chromatography:

    • System: UPLC or HPLC system

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water with 2 mM Ammonium Formate

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • 2-Methoxy-5-sulfamoylbenzoic acid: m/z 232.0 → 152.0

      • This compound: m/z 235.0 → 155.0 (Note: These transitions are predictive and should be optimized by infusing the individual compounds into the mass spectrometer.)

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical results for similar assays found in the literature.[4][5][7]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 15± 15%< 15± 15%
Low QC3< 10± 10%< 10± 10%
Mid QC50< 10± 10%< 10± 10%
High QC400< 10± 10%< 10± 10%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 9590 - 110
High QC40085 - 9590 - 110

Visualizations

G cluster_0 Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation.

G cluster_1 Analyte Relationship Sulpiride Sulpiride (Parent Drug) Metabolite 2-Methoxy-5-sulfamoylbenzoic Acid (Analyte) Sulpiride->Metabolite Metabolism IS This compound (Internal Standard) Metabolite->IS Structural Analog (Stable Isotope Labeled)

References

Application Note: Chromatographic Separation and Quantification of Sulpiride and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the chromatographic separation and quantification of Sulpiride and its potential human metabolite, 5-oxopyrrolidine sulpiride, in biological matrices such as plasma and urine. While Sulpiride is predominantly excreted unchanged in humans, highly sensitive analytical methods are crucial for pharmacokinetic studies and for investigating potential metabolic pathways in specific patient populations.[1][2] This document outlines a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, offering high selectivity and sensitivity for the analysis of Sulpiride. Additionally, an alternative High-Performance Liquid Chromatography (HPLC) with fluorescence detection is presented.

Introduction

Sulpiride is a substituted benzamide with selective dopaminergic blocking activity, primarily targeting D2 and D3 dopamine receptors.[2][3] It is utilized as an antipsychotic and antidepressant agent. Understanding its pharmacokinetic profile is essential for optimizing therapeutic regimens and ensuring patient safety. In humans, Sulpiride undergoes minimal metabolism, with over 95% of the drug excreted in its unchanged form.[1] However, studies in primates have identified metabolites such as 5-oxopyrrolidine sulpiride, which may be present at very low levels in humans.[1] The analytical methods detailed herein are designed to effectively separate Sulpiride from its potential metabolites and endogenous interferences in biological samples.

Signaling Pathway

Sulpiride exerts its therapeutic effect primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5] Dopamine, the endogenous ligand, typically binds to D2 receptors, which are G-protein coupled receptors (GPCRs). This binding inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the D2 receptor, Sulpiride prevents this signaling cascade, thereby modulating dopaminergic neurotransmission.[6]

Sulpiride Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R binds Sulpiride Sulpiride Sulpiride->D2R blocks AC Adenylyl Cyclase D2R->AC inhibits cAMP ↓ cAMP AC->cAMP produces Response Cellular Response cAMP->Response

Figure 1: Simplified diagram of Sulpiride's antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Protocols

Method 1: LC-MS/MS for High-Sensitivity Analysis

This method is recommended for the simultaneous quantification of Sulpiride and its potential metabolites at low concentrations.

1. Sample Preparation (Plasma)

A solid-phase extraction (SPE) procedure is employed for sample clean-up and concentration.

  • Workflow:

SPE Workflow start Start: Plasma Sample (500 µL) add_is Add Internal Standard (e.g., Repaglinide, 20 µL of 1000 ng/mL) start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Oasis HLB) with Methanol (1 mL) equilibrate Equilibrate with Water (1 mL) condition->equilibrate equilibrate->load wash Wash with 5% Methanol in Water (1 mL) load->wash elute Elute with Methanol (1 mL) wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.

2. Chromatographic Conditions

ParameterCondition
Column C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm particle size)
Mobile Phase A 2 mM Ammonium Formate in Water, pH 2.7
Mobile Phase B Acetonitrile
Gradient 90% A for 3 min, linear gradient to 10% A over 4 min, hold for 1 min, return to 90% A for 2 min
Flow Rate 800 µL/min
Injection Volume 20 µL
Column Temperature 40 °C

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Sulpiride: m/z 342.1 > 112.15-oxopyrrolidine sulpiride: To be determined empirically
Source Temp. 500 °C
Ion Spray Voltage 5500 V
Method 2: HPLC with Fluorescence Detection

This method is suitable for routine therapeutic drug monitoring of Sulpiride.

1. Sample Preparation (Plasma)

A liquid-liquid extraction (LLE) procedure is utilized.

  • To 1 mL of plasma, add 100 µL of internal standard (e.g., Metoclopramide, 1.5 µg/mL).

  • Add 100 µL of 1 M NaOH and vortex for 30 seconds.

  • Add 6 mL of extraction solvent (e.g., ethyl acetate/dichloromethane, 5:1 v/v) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.

2. Chromatographic Conditions

ParameterCondition
Column C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of 0.01 M Phosphoric Acid, Acetonitrile, and Methanol (84:12:4, v/v/v), pH adjusted to 6.0 with Triethylamine
Flow Rate 1.0 mL/min
Injection Volume 100 µL
Detection Fluorescence Detector
Excitation λ 300 nm
Emission λ 365 nm

Data Presentation

The following tables summarize the expected quantitative data for the analytical methods described.

Table 1: LC-MS/MS Method Performance

AnalyteRetention Time (min)Linearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
SulpirideApprox. 4.54 - 6004

Data synthesized from multiple sources.[7][8]

Table 2: HPLC-Fluorescence Method Performance

AnalyteRetention Time (min)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)
SulpirideApprox. 6.010 - 1000.85

Data from referenced study.[9]

Conclusion

The LC-MS/MS method presented offers a highly sensitive and selective approach for the determination of Sulpiride and the potential investigation of its metabolites in human biological fluids. For routine therapeutic drug monitoring, the HPLC method with fluorescence detection provides a robust and reliable alternative. The choice of method should be guided by the specific requirements of the research, including the need for sensitivity and the availability of instrumentation. Proper method validation should be performed in accordance with regulatory guidelines to ensure data accuracy and reliability.[10]

References

Application Note: High-Throughput Analysis of Sulpiride using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antipsychotic drug Sulpiride in plasma samples. The method utilizes a stable isotope-labeled internal standard, 2-Methoxy-5-sulfamoylbenzoic Acid-d3, to ensure accuracy and precision. The described Multiple Reaction Monitoring (MRM) transitions and detailed experimental protocol are suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Sulpiride is a selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and other psychotic disorders. Therapeutic drug monitoring of Sulpiride is crucial for optimizing dosage and minimizing adverse effects. This application note details a reliable LC-MS/MS method employing this compound as an internal standard for the accurate quantification of Sulpiride. The use of a deuterated internal standard minimizes variability from sample preparation and matrix effects, leading to more precise and accurate results.

Experimental

Materials and Reagents
  • Sulpiride analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) with an electrospray ionization (ESI) source.

MRM Transitions

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for the quantification of target analytes. The precursor ions of Sulpiride and its deuterated internal standard are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Table 1: MRM Transitions for Sulpiride and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Sulpiride342.1112.2Positive
This compound234.2155.1Positive

Note: The precursor ion for this compound is derived from its molecular weight of 234.24 g/mol .[1] The product ion is proposed based on the characteristic loss of the sulfamoyl group and subsequent fragmentation.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Sulpiride and the internal standard from plasma samples.

  • Spike: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

  • Precipitate: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Table 2: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Results and Discussion

This method provides excellent sensitivity and specificity for the quantification of Sulpiride in plasma. The use of the deuterated internal standard, this compound, effectively compensates for any variations during sample processing and instrumental analysis, thereby ensuring high accuracy and precision of the results. The chromatographic conditions are optimized to provide good peak shape and separation from potential matrix interferences.

Visualization of Experimental Workflow and Analyte Relationship

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Acquisition & Processing ms->data concentration Sulpiride Concentration data->concentration

Caption: Experimental workflow for the quantification of Sulpiride.

analyte_relationship cluster_sulpiride Analyte cluster_is Internal Standard cluster_quant Quantification Principle sulpiride Sulpiride (Target Analyte) ratio Ratio of Analyte Peak Area to IS Peak Area sulpiride->ratio is This compound (Stable Isotope Labeled) is->ratio

Caption: Relationship between Sulpiride and its internal standard.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative analysis of Sulpiride in plasma. The specified MRM transitions and detailed protocol can be readily implemented in a high-throughput laboratory setting, aiding in therapeutic drug monitoring and pharmacokinetic studies of Sulpiride.

References

Application Notes and Protocols for Pharmacokinetic Studies of Sulpiride using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulpiride is a substituted benzamide antipsychotic agent used in the treatment of schizophrenia and depression. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for the quantitative analysis of Sulpiride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The proposed method utilizes a stable isotope-labeled internal standard, 2-Methoxy-5-sulfamoylbenzoic Acid-d3, for accurate and precise quantification, a technique widely recognized for its ability to compensate for matrix effects and variability in sample processing.[1] While specific studies detailing the use of this compound are not prevalent in published literature, its use as a deuterated metabolite analog represents a best-practice approach in bioanalytical method development. The protocols provided are based on established methodologies for the LC-MS/MS analysis of Sulpiride and related compounds.[2][3][4]

Bioanalytical Method for Sulpiride Quantification in Human Plasma

This section details the experimental protocol for the extraction and quantification of Sulpiride from human plasma.

Materials and Reagents
  • Analytes and Internal Standard:

    • Sulpiride (Reference Standard)

    • This compound (Internal Standard, IS)

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Human plasma (drug-free, with appropriate anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.5 µm particle size) is suitable for separation.[2]

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulpiride and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Sulpiride stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

2. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.[2][5]

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown study sample) into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL of this compound).

  • Vortex mix for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute Sulpiride and the internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5 µL.[2]

    • Column Temperature: 40°C.[2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • The MRM transitions for Sulpiride and a suitable deuterated internal standard are presented in the table below. The transition for this compound would be determined by direct infusion and optimization. For the purpose of this protocol, we will use the transition for Sulpiride-d3 as a placeholder, as it is a commonly used internal standard.[2]

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulpiride342.2112.1Optimized Value
Sulpiride-d3 (as a proxy for this compound)345.2112.1Optimized Value
Data Presentation

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor within acceptable limits
Stability (Freeze-thaw, bench-top, long-term) Analyte concentration within ±15% of nominal concentration

Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose pharmacokinetic study of Sulpiride in healthy volunteers.

1. Study Design

  • An open-label, single-dose, two-period, crossover study design is commonly employed for bioequivalence and pharmacokinetic assessments.

  • A sufficient washout period between study periods should be implemented.

2. Subject Population

  • Healthy adult male and/or female volunteers.

  • Subjects should provide written informed consent before participation.

3. Dosing

  • Administer a single oral dose of a Sulpiride formulation (e.g., 200 mg tablet) with a standardized volume of water after an overnight fast.

4. Blood Sampling

  • Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Pharmacokinetic Data Analysis

  • Calculate the following pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

    • t1/2: Elimination half-life.

    • CL/F: Apparent total body clearance.

    • Vd/F: Apparent volume of distribution.

Table 3: Representative Pharmacokinetic Parameters of Sulpiride (Oral Administration)

ParameterMean ± SD
Cmax (ng/mL) Varies with dose
Tmax (h) 3 - 6
t1/2 (h) ~7 - 9[4]
Bioavailability (%) ~27[6]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_results Results Dosing Dosing of Sulpiride Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Plasma_Aliquot Plasma Aliquoting Plasma_Separation->Plasma_Aliquot IS_Addition Addition of Internal Standard (this compound) Plasma_Aliquot->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Data_Processing Data Processing LC_MSMS_Analysis->Data_Processing PK_Parameters Pharmacokinetic Parameter Calculation Data_Processing->PK_Parameters

Caption: Workflow for the pharmacokinetic analysis of Sulpiride.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicles Dopamine_synthesis->Dopamine_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_autoreceptor D2 Autoreceptor D2_autoreceptor->Dopamine_vesicle Inhibits Release D2_receptor D2 Receptor Signal_transduction Signal Transduction D2_receptor->Signal_transduction Cellular_response Cellular Response Signal_transduction->Cellular_response Sulpiride Sulpiride Sulpiride->D2_autoreceptor Antagonist Sulpiride->D2_receptor Antagonist Dopamine->D2_autoreceptor Binds Dopamine->D2_receptor Binds

Caption: Sulpiride's mechanism of action as a D2 receptor antagonist.

References

Application Note: Development and Validation of a Bioanalytical Method for Sulpiride in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Sulpiride in biological matrices.

Introduction: Sulpiride is an atypical antipsychotic drug used in the treatment of schizophrenia. Accurate and reliable quantification of Sulpiride in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a detailed, validated bioanalytical method for the determination of Sulpiride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Sulpiride-d5 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and potential matrix effects, thereby ensuring high accuracy and precision.[1]

Mechanism of Action of Sulpiride

Sulpiride primarily exerts its antipsychotic effects by acting as a selective antagonist of dopamine D2 and D3 receptors in the brain.[2] By blocking these receptors, particularly in the mesolimbic pathway, Sulpiride modulates dopaminergic neurotransmission. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling through protein kinase A (PKA).[3][4][5] By antagonizing the D2 receptor, Sulpiride prevents this signaling cascade.

Sulpiride_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2R Dopamine D2 Receptor Dopamine_release->D2R Dopamine binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates Sulpiride Sulpiride Sulpiride->D2R antagonizes

Sulpiride's antagonistic action on the Dopamine D2 receptor signaling pathway.

Experimental Protocols

Materials and Reagents
  • Analytes: Sulpiride (reference standard), Sulpiride-d5 (deuterated internal standard)

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulpiride and Sulpiride-d5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Sulpiride stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of Sulpiride-d5 at a concentration of 100 ng/mL in methanol and water (50:50, v/v).

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[2][6][7]

  • Pipette 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Sulpiride-d5 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Sample_Preparation_Workflow plasma 1. Plasma Sample (100 µL) is_addition 2. Add Internal Standard (Sulpiride-d5, 20 µL) plasma->is_addition protein_precipitation 3. Add Acetonitrile (300 µL) & Vortex is_addition->protein_precipitation centrifugation 4. Centrifuge (14,000 rpm, 10 min) protein_precipitation->centrifugation supernatant_transfer 5. Transfer Supernatant centrifugation->supernatant_transfer lcms_injection 6. Inject into LC-MS/MS supernatant_transfer->lcms_injection

Workflow for the preparation of plasma samples for Sulpiride analysis.
LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Sulpiride. These may require optimization based on the specific instrumentation used.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Sulpiride: m/z 342.1 -> 112.1 Sulpiride-d5: m/z 347.1 -> 112.1
Source Temperature 500°C
Ion Spray Voltage 5500 V

Method Validation

The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation.[8] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linearity Range1.0 - 500.0 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ1.0 ng/mL
Precision at LLOQ (%CV)< 15%
Accuracy at LLOQ (%)85 - 115%

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LQC3.04.5102.35.8101.5
MQC50.03.298.74.199.2
HQC400.02.8100.53.5100.9

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC3.092.198.5
HQC400.094.5101.2

Table 4: Stability

Stability ConditionDurationResult
Bench-top (Room Temperature)8 hoursStable
Freeze-Thaw Cycles3 cyclesStable
Long-term (-80°C)30 daysStable
Post-preparative (Autosampler, 4°C)24 hoursStable

Conclusion

This application note presents a robust and validated LC-MS/MS method for the quantification of Sulpiride in human plasma using a deuterated internal standard. The method demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for high-throughput bioanalysis in clinical and research settings. The use of Sulpiride-d5 as an internal standard ensures reliable and accurate results by compensating for potential variations during sample processing and analysis.

References

Application of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 in Therapeutic Drug Monitoring of Sulpiride and Amisulpride

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Therapeutic Drug Monitoring (TDM) is a critical clinical practice for optimizing patient outcomes by maintaining plasma drug concentrations within a target therapeutic range. This is particularly important for antipsychotic drugs such as Sulpiride and Amisulpride, which exhibit significant inter-individual pharmacokinetic variability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and accuracy. The use of stable isotope-labeled internal standards is paramount in LC-MS/MS to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.[1][2][3][4]

2-Methoxy-5-sulfamoylbenzoic Acid is a known metabolite of the antipsychotic drug Sulpiride. Its deuterated analog, 2-Methoxy-5-sulfamoylbenzoic Acid-d3, serves as an ideal internal standard for the quantification of Sulpiride and the structurally similar drug, Amisulpride, in biological matrices. Its structural similarity ensures that it co-elutes with the analytes and experiences similar ionization and matrix effects, leading to highly accurate and precise measurements.

This application note provides a detailed protocol for the determination of Sulpiride and Amisulpride in human plasma using this compound as an internal standard by LC-MS/MS.

Principle of the Method

The method involves the extraction of Sulpiride, Amisulpride, and the internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Featured Analyte and Internal Standard

CompoundStructure
Sulpiride
Amisulpride
This compound

Experimental Protocols

Materials and Reagents
  • Sulpiride and Amisulpride reference standards

  • This compound

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulpiride, Amisulpride, and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare working standard solutions of Sulpiride and Amisulpride by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required for different instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulpiride 342.2112.135
Amisulpride 370.2242.128
This compound 235.1155.120

Note: The MRM transition for this compound is hypothetical and should be optimized experimentally.

Data Analysis and Quantification

The concentration of Sulpiride and Amisulpride in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibrators. A linear regression analysis is then used to determine the concentration of the unknown samples.

Table 4: Representative Calibration Curve and Quality Control Data

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
Sulpiride 5 - 10005< 10%90 - 110%
Amisulpride 2 - 5002< 10%90 - 110%

Note: The data presented in this table is representative and based on typical performance of similar assays described in the literature.

Diagrams

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Report Concentration Quantification->Result

Caption: Experimental workflow for TDM of Sulpiride and Amisulpride.

Dopamine_Pathway D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of targets Sulpiride Sulpiride/ Amisulpride Sulpiride->D2R Antagonism

Caption: Simplified signaling pathway of D2 receptor antagonism by Sulpiride/Amisulpride.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of Sulpiride and Amisulpride in human plasma. The use of a stable isotope-labeled metabolite as an internal standard ensures high accuracy and precision, making this method suitable for clinical applications to guide individualized dosing strategies and improve patient care.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with 2-Methoxy-5-sulfamoylbenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methoxy-5-sulfamoylbenzoic Acid-d3 as an internal standard in LC-MS/MS analyses. Matrix effects, a common challenge in bioanalysis, can significantly impact the accuracy and reproducibility of quantitative results. This guide offers structured advice to identify, understand, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound is the deuterated (heavy isotope-labeled) form of 2-Methoxy-5-sulfamoylbenzoic acid, a metabolite of the antipsychotic drug Sulpiride.[1][2] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer source. This allows it to compensate for variability in sample preparation and, most importantly, for matrix effects.[3]

Q2: What are matrix effects and how do they affect my results?

A2: Matrix effects are the alteration of ionization efficiency (signal suppression or enhancement) of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[4][5] This phenomenon can lead to inaccurate and imprecise quantification.[6] Ion suppression is the more common effect and can significantly reduce the sensitivity of the assay.[3][7]

Q3: How can I determine if my assay is experiencing matrix effects?

A3: Two primary methods are used to assess matrix effects: the post-column infusion method for qualitative assessment and the post-extraction spike method for quantitative assessment.[3][8] The post-column infusion method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9] The post-extraction spike method provides a quantitative measure of the matrix effect by comparing the analyte's response in a clean solvent to its response in a spiked blank matrix extract.[8][9]

Q4: Can't the use of this compound as an internal standard completely eliminate matrix effects?

A4: While a SIL-IS like this compound is the best tool to compensate for matrix effects, it may not completely eliminate the problem, especially if the matrix effect is severe and causes a significant loss of signal.[3] The goal is to minimize the matrix effect to a level where the SIL-IS can effectively normalize the results, ensuring the analyte-to-IS ratio remains constant and accurate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Signal Intensity or High Variability in Analyte and/or Internal Standard Peaks

Possible Cause: Significant ion suppression is likely affecting both your analyte and the this compound internal standard.

Troubleshooting Steps:

  • Confirm Matrix Effect:

    • Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.

    • Quantify the extent of the matrix effect using the post-extraction spike method.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup to remove interfering endogenous compounds like phospholipids.[3]

    • Evaluate Different Extraction Techniques: If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Optimize LLE: Adjust the pH of the sample and the choice of organic solvent to improve the selectivity for your analyte and internal standard.[3]

    • Optimize SPE: Experiment with different sorbents (e.g., reversed-phase, ion-exchange) and washing steps to remove interferences.

  • Modify Chromatographic Conditions:

    • Adjust Gradient: Alter the mobile phase gradient to separate the analyte and internal standard from the regions of ion suppression identified in the post-column infusion experiment.[10]

    • Change Column Chemistry: A different column stationary phase may provide better separation from matrix components.

Issue 2: Inconsistent Analyte/Internal Standard Area Ratios Across Different Lots of Matrix

Possible Cause: The matrix effect is variable between different sources or lots of your biological matrix (e.g., plasma from different donors).

Troubleshooting Steps:

  • Assess Matrix Effect Variability: Perform the post-extraction spike experiment using at least six different lots of blank matrix. The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be within an acceptable range (typically <15%).

  • Improve Sample Cleanup: This variability often points to the need for a more robust sample preparation method that can consistently remove interfering components regardless of the matrix lot. Re-evaluate your SPE or LLE conditions.

  • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.[9]

Data Presentation

The following table provides an example of how to present quantitative data when evaluating different sample preparation methods to mitigate matrix effects. The "Matrix Factor" is a quantitative measure of the matrix effect, calculated as the peak area of the analyte in the presence of the matrix divided by the peak area in a clean solvent. An ideal matrix factor is 1.0. The internal standard (IS) normalized matrix factor should be close to 1.0, indicating effective compensation.

Sample Preparation MethodAnalyte Matrix Factor (MF)IS (d3) Matrix Factor (MF)IS Normalized MF (Analyte MF / IS MF)Analyte Recovery (%)
Protein Precipitation (PPT)0.450.480.9495
Liquid-Liquid Extraction (LLE)0.850.880.9788
Solid-Phase Extraction (SPE)0.950.960.9992

This table illustrates that while all methods show some matrix effect (MF < 1.0), LLE and SPE significantly reduce it compared to PPT. The IS Normalized MF close to 1.0 indicates that the this compound is effectively compensating for the observed ion suppression in all cases. However, the higher absolute matrix factors for LLE and SPE suggest a more robust assay with better sensitivity.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

    • Set B (Post-Spike): Extract blank biological matrix (e.g., plasma) following your sample preparation protocol. Spike the analyte and internal standard into the final extracted matrix.

    • Set C (Pre-Spike): Spike the analyte and internal standard into the blank biological matrix before starting the extraction protocol.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

    • Internal Standard Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column, using a T-connector.

  • Injection: While the internal standard is being continuously infused, inject an extracted blank matrix sample.

  • Analysis: Monitor the signal of the infused internal standard. A stable, flat baseline indicates no matrix effects. Dips or peaks in the baseline correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.

Visualizations

Matrix_Effect_Troubleshooting_Workflow start Start: Inconsistent Results or Poor Sensitivity check_is Check IS (d3) Signal: Is it stable and intense? start->check_is is_ok YES check_is->is_ok is_not_ok NO check_is->is_not_ok   quant_assess Quantitative Assessment: Post-Extraction Spike is_ok->quant_assess qual_assess Qualitative Assessment: Post-Column Infusion is_not_ok->qual_assess suppression_present Ion Suppression Detected? qual_assess->suppression_present quant_assess->suppression_present optimize_sample_prep Optimize Sample Preparation (SPE, LLE) suppression_present->optimize_sample_prep YES end End: Robust & Reproducible Assay suppression_present->end NO optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chrom re_evaluate Re-evaluate Matrix Effect optimize_chrom->re_evaluate re_evaluate->suppression_present

Caption: Troubleshooting workflow for matrix effects.

Sample_Preparation_Workflow start Start: Biological Sample (e.g., Plasma) add_is Add 2-Methoxy-5-sulfamoylbenzoic Acid-d3 (Internal Standard) start->add_is ppt Protein Precipitation (PPT) (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (LLE) (e.g., MTBE) add_is->lle spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) add_is->spe vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge lle->vortex_centrifuge spe->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Sample preparation workflow comparison.

Ion_Suppression_Mechanism analyte Analyte+ gas_phase Gas Phase Ion analyte->gas_phase Successful Ion Evaporation matrix Matrix Component suppression_label Matrix components compete for charge or hinder droplet evaporation, reducing the formation of gas phase analyte and IS ions. is IS-d3+ is->gas_phase ms_inlet MS Inlet gas_phase->ms_inlet Detection

References

Technical Support Center: Stability of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in biological matrices?

A1: The stability of a deuterated compound like this compound in biological matrices is influenced by a combination of physicochemical and biological factors. Key considerations include:

  • Enzymatic Degradation: Plasma, tissue homogenates, and to a lesser extent, urine, contain various enzymes (e.g., esterases, amidases) that can metabolize the compound.[1][2]

  • pH: The pH of the biological matrix can affect the ionization state and chemical stability of the molecule, potentially leading to hydrolysis or other pH-dependent degradation pathways.[3]

  • Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation.[4] Therefore, proper sample storage is critical.

  • Oxidation: The presence of oxidizing agents in the matrix or exposure to air can lead to oxidative degradation.

  • Light Exposure: Photolabile compounds can degrade upon exposure to light.[5] It is crucial to handle samples in a light-protected environment if the compound's photosensitivity is unknown.

  • Matrix Composition: The specific components of the biological matrix (e.g., proteins, salts) can interact with the analyte and influence its stability.

Q2: How does the deuterium labeling in this compound affect its stability compared to the non-deuterated form?

A2: The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This is known as the deuterium kinetic isotope effect. This stronger bond can slow down metabolic processes that involve the cleavage of this bond, potentially leading to increased metabolic stability and a longer half-life in biological systems compared to its non-deuterated counterpart.

Q3: What are the different types of stability studies I should consider for this compound?

A3: A comprehensive stability assessment should include the following studies:

  • Bench-Top Stability: Evaluates the stability of the analyte in the biological matrix at room temperature for a period that mimics the sample handling and processing time.

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte's concentration.

  • Long-Term Storage Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.

  • Stock Solution Stability: Evaluates the stability of the analyte in the solvent used to prepare stock and working solutions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in stability results between replicates. Inconsistent sample handling and processing.Ensure uniform timing and temperature for all sample processing steps. Use calibrated pipettes and vortex thoroughly.
Inhomogeneous spiking of the analyte into the matrix.Vortex the matrix thoroughly after spiking and before aliquoting.
Analyte adsorption to container surfaces.Use low-binding microcentrifuge tubes or silanized glassware.
Analyte appears unstable even at initial time point (T=0). Immediate degradation upon contact with the matrix.Prepare the T=0 sample by adding the termination solution (e.g., acetonitrile) to the matrix before adding the analyte.
Issues with the analytical method.Verify the specificity and accuracy of the analytical method. Ensure no interfering peaks are present.
Inconsistent results across different batches of biological matrix. Inter-individual variability in enzyme activity or matrix composition.Use pooled biological matrix from multiple donors to average out individual differences.
No degradation observed under any stability conditions. The compound is highly stable under the tested conditions.Consider conducting forced degradation studies under more stringent conditions (e.g., higher temperature, extreme pH, oxidizing agents) to identify potential degradation products and confirm the stability-indicating nature of the analytical method.[5][6][7]

Experimental Protocols

Protocol 1: Plasma Stability Assessment

This protocol outlines the procedure for determining the in vitro stability of this compound in plasma.

Materials:

  • This compound

  • Pooled human (or other species) plasma, anticoagulated (e.g., with heparin or EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • Internal standard (IS) solution

  • Incubator or water bath set to 37°C

  • Centrifuge

  • LC-MS/MS or other validated analytical system

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a concentration 100-fold higher than the final incubation concentration.

  • Incubation:

    • Pre-warm an aliquot of plasma to 37°C.

    • Initiate the reaction by adding 1 µL of the working solution to 99 µL of the pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM).

    • Vortex gently to mix.

    • Incubate the samples at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: At each time point, transfer an aliquot (e.g., 50 µL) of the incubation mixture to a clean tube containing 2-3 volumes (e.g., 100-150 µL) of cold ACN with the internal standard to precipitate proteins and stop the reaction.

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean well plate or autosampler vials for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. The half-life (t1/2) can be determined by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

Protocol 2: Urine Stability Assessment

This protocol is designed to evaluate the stability of the compound in urine, considering potential for hydrolysis and microbial degradation.

Materials:

  • This compound

  • Pooled human (or other species) urine

  • Sodium azide (optional, as a bacteriostatic agent)

  • Buffers for pH adjustment (if investigating pH effects)

  • Incubator

  • LC-MS/MS or other validated analytical system

Procedure:

  • Urine Preparation:

    • Centrifuge the pooled urine to remove any sediment.

    • If desired, add sodium azide to a final concentration of 0.02-0.1% (w/v) to inhibit microbial growth. Note that the addition of preservatives should be carefully considered as it may influence the chemical stability of the analyte.

  • Spiking: Spike the urine with a working solution of this compound to the desired concentration.

  • Incubation: Aliquot the spiked urine into separate tubes for each time point and storage condition.

  • Storage Conditions and Time Points:

    • Bench-top stability: Store at room temperature for 0, 2, 4, 8, and 24 hours.

    • Long-term stability: Store at -20°C and/or -80°C for 0, 1, 3, and 6 months.

  • Sample Analysis: At each time point, analyze the samples directly (after appropriate dilution, if necessary) or after a sample clean-up step (e.g., solid-phase extraction) using a validated analytical method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each storage condition.

Protocol 3: Tissue Homogenate Stability Assessment

This protocol provides a general framework for assessing stability in tissue homogenates. The specific homogenization procedure will need to be optimized for the tissue of interest.

Materials:

  • This compound

  • Tissue of interest (e.g., liver, kidney) from the relevant species

  • Homogenization buffer (e.g., PBS)

  • Homogenizer (e.g., bead beater, polytron)

  • Incubator or water bath set to 37°C

  • Acetonitrile (ACN) or other suitable organic solvent with internal standard

  • Centrifuge

  • LC-MS/MS or other validated analytical system

Procedure:

  • Tissue Homogenate Preparation:

    • Weigh the tissue and add a specific volume of cold homogenization buffer (e.g., 3 volumes of buffer to 1 gram of tissue).

    • Homogenize the tissue until a uniform consistency is achieved.

    • Centrifuge the homogenate at a low speed to pellet cellular debris. The resulting supernatant is the tissue homogenate.

  • Incubation:

    • Pre-warm an aliquot of the tissue homogenate to 37°C.

    • Spike the homogenate with a working solution of this compound.

    • Incubate at 37°C.

  • Time Points and Reaction Termination: Follow the same procedure as described for the plasma stability assessment (Protocol 1, steps 3 and 4).

  • Sample Processing and Analysis: Follow the same procedure as described for the plasma stability assessment (Protocol 1, steps 5 and 6).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Data Presentation

Quantitative data from stability studies should be summarized in clear and structured tables. Below are templates for presenting your results.

Table 1: Plasma Stability of this compound at 37°C

Time (minutes)Mean % Remaining (± SD, n=3)Half-life (t1/2, minutes)
0100\multirow{5}{*}{Calculate from the slope of the ln(% remaining) vs. time plot}
15Insert data
30Insert data
60Insert data
120Insert data

Table 2: Bench-Top Stability in Human Urine at Room Temperature

Time (hours)Mean % Remaining (± SD, n=3)
0100
2Insert data
4Insert data
8Insert data
24Insert data

Table 3: Long-Term Storage Stability in Human Plasma at -80°C

Time (months)Mean % Remaining (± SD, n=3)
0100
1Insert data
3Insert data
6Insert data

Table 4: Freeze-Thaw Stability in Human Plasma

Freeze-Thaw CycleMean % Remaining (± SD, n=3)
1Insert data
2Insert data
3Insert data

Visualizations

The following diagrams illustrate the experimental workflows for assessing the stability of this compound.

experimental_workflow_plasma cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Analysis cluster_data Data Analysis prep1 Prepare Working Solution of Compound spike Spike Compound into Plasma prep1->spike prep2 Pre-warm Plasma to 37°C prep2->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->sampling terminate Terminate Reaction with ACN + IS sampling->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate halflife Determine Half-life (t1/2) calculate->halflife

Caption: Workflow for Plasma Stability Assessment.

logical_relationship_stability_studies cluster_matrices Biological Matrices cluster_stability_types Stability Study Types cluster_factors Influencing Factors compound This compound plasma Plasma compound->plasma urine Urine compound->urine tissue Tissue Homogenate compound->tissue benchtop Bench-Top Stability plasma->benchtop freezethaw Freeze-Thaw Stability plasma->freezethaw longterm Long-Term Stability plasma->longterm urine->benchtop urine->longterm tissue->benchtop tissue->freezethaw tissue->longterm enzymes Enzymatic Degradation benchtop->enzymes ph pH benchtop->ph temperature Temperature benchtop->temperature light Light Exposure benchtop->light freezethaw->enzymes freezethaw->ph freezethaw->temperature freezethaw->light longterm->enzymes longterm->ph longterm->temperature longterm->light

Caption: Factors Influencing Stability Studies.

References

optimizing mass spectrometry parameters for 2-Methoxy-5-sulfamoylbenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in mass spectrometry?

A1: For this compound, the expected precursor ion ([M-H]⁻) in negative ion mode would be m/z 233.0, considering the addition of three deuterium atoms to the methoxy group. Based on the fragmentation pattern of similar benzoic acid derivatives, the primary product ions are likely generated from the loss of the sulfamoyl group (-SO₂NH₂) and subsequent loss of carbon dioxide (-CO₂).

Q2: What is a suitable internal standard for the analysis of 2-Methoxy-5-sulfamoylbenzoic Acid?

A2: this compound is itself a suitable stable isotope-labeled internal standard for the quantification of the non-deuterated 2-Methoxy-5-sulfamoylbenzoic Acid.

Q3: What are the common challenges when using a deuterated internal standard like this compound?

A3: Potential challenges include:

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or matrix, especially at non-stabilized positions. This can lead to a decrease in the internal standard signal and an increase in the analyte signal.

  • Chromatographic Shift: The deuterated standard may exhibit a slightly different retention time compared to the non-deuterated analyte. This can be problematic if matrix effects vary across the peak elution window.

  • Purity of the Standard: The deuterated standard may contain a small percentage of the non-deuterated form, which can lead to inaccuracies at the lower limit of quantification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH. - Column degradation. - Matrix effects.- Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. For this acidic compound, a lower pH (e.g., with formic acid) is generally recommended. - Use a guard column and/or replace the analytical column. - Optimize the sample preparation procedure to remove interfering matrix components.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization parameters. - Inefficient sample extraction. - Ion suppression from the matrix.- Optimize source parameters such as spray voltage, gas flows, and temperature. - Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). - Adjust chromatographic conditions to separate the analyte from co-eluting matrix components. Dilute the sample if possible.
High Variability in Results - Inconsistent sample preparation. - Instability of the analyte or internal standard. - Carryover from the autosampler.- Ensure precise and consistent execution of the sample preparation protocol. - Investigate the stability of the analyte and internal standard in the sample matrix and autosampler. Consider using cooled sample trays. - Implement a robust autosampler wash routine with a strong organic solvent.
Internal Standard Signal Drift - Isotopic exchange of deuterium atoms. - Degradation of the internal standard.- Prepare fresh internal standard working solutions. - Investigate the stability of the deuterated standard in the chosen solvent and matrix over time.

Quantitative Data Summary

Table 1: Predicted Mass Spectrometry Parameters for this compound (Negative Ion Mode)

ParameterAnalyte (Non-deuterated)Internal Standard (d3)
Precursor Ion (Q1) m/z 230.0233.0
Product Ion 1 (Q3) m/z 151.0 (Loss of -SO₂NH₂)154.0 (Loss of -SO₂NH₂)
Product Ion 2 (Q3) m/z 107.0 (Loss of -SO₂NH₂ and -CO₂)110.0 (Loss of -SO₂NH₂ and -CO₂)
Predicted Collision Energy (CE) -20 to -35 eV (To be optimized)-20 to -35 eV (To be optimized)
Predicted Declustering Potential (DP) -40 to -60 V (To be optimized)-40 to -60 V (To be optimized)

Note: The collision energy and declustering potential values are starting points and should be empirically optimized for the specific instrument being used.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This protocol is a general method for the extraction of acidic drugs from plasma.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This is a representative LC method for the separation of sulfonamide-related compounds.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (d3) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A general workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Results cause1 Sample Prep Variability start->cause1 cause2 Analyte/IS Instability start->cause2 cause3 Instrumental Issues start->cause3 solution1a Review SOP cause1->solution1a solution1b Automate Pipetting cause1->solution1b solution2a Stability Experiments cause2->solution2a solution2b Use Cooled Autosampler cause2->solution2b solution3a Check for Carryover cause3->solution3a solution3b System Suitability Test cause3->solution3b

Caption: A logical diagram for troubleshooting inconsistent analytical results.

Technical Support Center: The Impact of Internal Standard Concentration on Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical role of internal standard (IS) concentration in analytical assays.

Frequently Asked Questions (FAQs)

This section addresses common questions about selecting and using an appropriate internal standard concentration.

Q1: What is the optimal concentration for an internal standard (IS)?

An internal standard should be added at a consistent concentration across all samples, including calibration standards and quality controls (QCs).[1][2] The ideal concentration ensures a stable and reproducible signal that is well above the background noise but comfortably within the linear dynamic range of the detector. While there is no single universal concentration, several industry best practices provide a strong starting point for method development.

Table 1: Recommended Internal Standard (IS) Concentrations

RecommendationRationaleSource(s)
Similar to Analyte Concentration The IS should behave as similarly to the analyte as possible to effectively compensate for variations.[1]
Geometric Mean of the Linear Range This concentration is representative of the central tendency of the calibration curve.
1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) This range is expected to cover the average peak concentration (Cmax) for most pharmaceutical compounds.[3]
Sufficient for a Robust Signal The signal should be high enough to ensure precise integration and avoid issues at the lower end of quantification. A rule of thumb is a signal that is approximately 50% of that given by the highest calibration standard.[4]

Q2: What are the consequences of an internal standard concentration that is too high?

Using an excessively high IS concentration can negatively impact assay performance in several ways:

  • Detector Saturation: A very high concentration can saturate the detector, leading to a non-linear response for the IS itself and poor analytical results.[5]

  • Ion Suppression: In mass spectrometry, the IS and analyte compete for ionization. A high concentration of a co-eluting IS can suppress the analyte's signal, reducing sensitivity.[4]

  • Increased Background: This can negatively affect the signal-to-noise ratio for the analyte, potentially worsening the lower limit of quantification (LLOQ).[4]

  • Non-linearity: While counterintuitive, a high IS concentration can sometimes improve linearity by preventing analyte multimer formation, this is not a standard approach and can also introduce non-linearity if the IS itself causes suppression effects at the upper end of the curve.[4]

Q3: What are the consequences of an internal standard concentration that is too low?

A low IS concentration can also compromise data quality:

  • Poor Precision: A weak IS signal close to the background noise leads to poor peak integration and high variability (%CV), reducing the overall precision and reproducibility of the assay.[6]

  • Inadequate Compensation: The IS may not effectively track and correct for variations in sample preparation, injection volume, or matrix effects if its signal is not robust and reliable.

Q4: How does the internal standard concentration impact the linearity of the calibration curve?

The IS concentration is crucial for achieving a linear calibration curve. An inappropriate concentration can be a source of non-linearity.

  • IS Saturation: If the IS concentration is too high, it may saturate the detector at the upper end of the calibration range. This causes the analyte/IS response ratio to plateau, resulting in a non-linear curve.

  • Competitive Ionization: If the analyte and IS co-elute, they compete in the ion source. As the analyte concentration increases, it can suppress the signal of a constant-concentration IS. Plotting the absolute responses of both the analyte and IS can help diagnose this issue.[4] The ratio of analyte-to-IS response is designed to correct for this, but extreme competition can still lead to non-linearity.[4][7]

  • IS Impurity: If the IS (particularly a stable isotope-labeled IS) contains a small amount of the unlabeled analyte, this can affect the accuracy and linearity at the LLOQ. The ICH M10 guidance suggests that the IS interference at the LLOQ should not be more than 5%.

Q5: What are the regulatory expectations regarding internal standard response variability?

Regulatory bodies like the FDA have issued guidance on monitoring IS response. The key expectation is to ensure that IS variability does not compromise the accuracy of the reported analyte concentrations.[8][9]

  • Monitoring: The 2019 FDA guidance emphasizes the importance of monitoring IS response patterns across all calibrators, QCs, and study samples in an analytical run.[10]

  • Acceptance Criteria: Labs should have pre-defined criteria to identify samples with IS responses that deviate significantly from the mean response of the calibrators and QCs.

  • Investigation: If the IS response variability in study samples is greater than that observed in the calibrators and QCs, it may indicate a problem that requires investigation. A common investigation step is to dilute the affected sample with a blank matrix to see if the IS response normalizes.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues related to internal standard concentration.

Issue 1: High variability in Internal Standard (IS) response is observed across an analytical run.

  • Potential Causes:

    • Inconsistent addition of the IS solution due to manual pipetting errors or automated liquid handler malfunction.

    • Variability in the sample matrix between different samples, leading to inconsistent matrix effects (ion suppression or enhancement).[10]

    • Leaks or blockages in the autosampler or injection system.[6]

    • Degradation or instability of the IS in the prepared samples over the course of the run.

  • Troubleshooting Workflow:

A High IS Variability Detected B Plot IS Area vs. Injection Sequence A->B C Identify Trends (e.g., drift, random error) B->C D Check Liquid Handler/Pipette Precision C->D E Inspect Autosampler for Leaks/Issues C->E F Re-analyze Affected Samples After Dilution with Blank Matrix D->F E->F G Does IS Response Normalize? F->G H YES: Matrix Effect Confirmed. Consider sample cleanup or SIL-IS. G->H Yes I NO: Investigate IS Stability or Other Instrument Issues G->I No J Problem Resolved H->J I->J

Diagram 1: Workflow for troubleshooting IS response variability.

Issue 2: The calibration curve is non-linear at higher concentrations.

  • Potential Causes:

    • The IS concentration is too high, causing detector saturation or significant ion suppression of the analyte.[4]

    • The analyte concentration is saturating the detector.

    • The analyte is suppressing the IS signal at high concentrations.

  • Troubleshooting Steps:

    • Analyze Absolute Responses: Plot the absolute peak area of the analyte and the IS separately against their concentrations. If either shows a plateau, it indicates saturation.[4]

    • Reduce IS Concentration: Prepare a new batch of samples and standards using a lower IS concentration (e.g., reduce by 50%) and re-evaluate the calibration curve.

    • Extend Upper Range: If the detector has a wide dynamic range, consider extending the calibration curve to higher concentrations to confirm if the non-linearity is consistent.[11]

Table 2: Troubleshooting Summary for IS Concentration Issues

SymptomPossible CauseRecommended Action
High %CV on IS replicates Low IS concentration; inconsistent sample prep.Increase IS concentration; verify liquid handler/pipetting accuracy.
Flat-topped IS peaks High IS concentration causing detector saturation.Reduce IS concentration significantly.
Poor linearity (curve flattens) IS or analyte saturation; competitive ion suppression.Plot absolute responses to identify the saturating species; lower IS concentration.
IS response drifts down during run IS instability in matrix; instrument source contamination.Evaluate IS stability; clean the instrument source (e.g., MS source).
IS response increases with analyte concentration Cross-contribution from analyte to IS signal (isotopic impurity); active sites in GC or MS.Verify isotopic purity of IS; clean GC inlet liner and/or MS source.[6][12]
Experimental Protocols

Protocol: Optimizing Internal Standard Concentration

This protocol outlines a systematic experiment to determine the optimal IS concentration for a new bioanalytical method using LC-MS.

Objective: To find an IS concentration that provides a stable, reproducible signal without causing analyte suppression or detector saturation across the entire calibration range.

Methodology:

  • Prepare Analyte and IS Stock Solutions: Prepare high-concentration stock solutions of the analyte and the stable isotope-labeled internal standard (SIL-IS) in an appropriate organic solvent.

  • Select Analyte Concentrations: Prepare three levels of analyte QCs in a blank biological matrix: LLOQ (Lower Limit of Quantification), Mid, and ULOQ (Upper Limit of Quantification).

  • Prepare IS Working Solutions: Create a series of IS working solutions at different concentrations. A good starting point is concentrations that correspond to 25%, 50%, 100%, and 200% of the target analyte's Mid-QC concentration.

  • Sample Preparation: For each analyte QC level (LLOQ, Mid, ULOQ), create multiple replicates (n=5) spiked with each of the different IS concentrations.

  • Analysis: Analyze all prepared samples in a single analytical run.

  • Data Evaluation:

    • For each IS concentration, calculate the mean IS peak area, standard deviation (SD), and coefficient of variation (%CV) at each analyte level.

    • Plot the analyte/IS peak area ratio versus the analyte concentration for each IS level.

    • Evaluate the precision (%CV) of the IS response. The optimal concentration should yield a %CV of <15%.

    • Check for any suppression or enhancement effects (i.e., does the IS peak area decrease as the analyte concentration increases from LLOQ to ULOQ?).

  • Selection: Choose the lowest IS concentration that provides a robust signal (high signal-to-noise) and excellent precision (%CV < 15%) without showing signs of suppressing the analyte signal at the ULOQ.

cluster_0 Preparation cluster_1 Analysis & Evaluation cluster_2 Decision A Prepare Analyte QCs (LLOQ, Mid, ULOQ) C Spike QCs with each IS Concentration (n=5) A->C B Prepare Multiple IS Working Solutions B->C D Analyze All Samples C->D E Calculate IS Area Precision (%CV) at each Analyte Level D->E F Check for IS Signal Suppression at ULOQ E->F G Select Lowest IS Conc. with %CV < 15% and no suppression F->G

Diagram 2: Experimental workflow for IS concentration optimization.
Conceptual Relationships

Understanding IS, Analyte, and Matrix Interactions

In electrospray ionization mass spectrometry (ESI-MS), the analyte, IS, and various matrix components all compete for access to the droplet surface to become ionized. The concentration of the IS plays a key role in this competitive process.

cluster_0 Ion Source Droplet A Analyte M Matrix Components A->M Compete for Ionization Detector MS Detector (Signal) A->Detector Analyte Signal IS Internal Standard IS->M Compete for Ionization IS->Detector IS Signal M->Detector Suppression/ Enhancement

Diagram 3: IS concentration influences competitive ionization.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Sulpiride using LC-MS/MS with Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two bioanalytical methods for the quantification of sulpiride, an antipsychotic drug, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary focus is on the validation of a method utilizing a deuterated internal standard, 2-Methoxy-5-sulfamoylbenzoic Acid-d3, and its comparison with a method employing a structurally analogous internal standard, tiapride. This objective comparison is supported by experimental data and detailed protocols to aid researchers in selecting and validating robust bioanalytical methods.

Introduction to Bioanalytical Method Validation

Bioanalytical method validation is a crucial process in drug development, ensuring that a specific analytical method is reliable, reproducible, and accurate for its intended purpose of quantifying a drug or its metabolites in a biological matrix. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process. Key validation parameters include selectivity, accuracy, precision, linearity, range, stability, and recovery. The choice of an appropriate internal standard (IS) is a critical factor that can significantly impact the performance of the method. An ideal IS mimics the analyte's behavior during sample preparation and analysis, thereby compensating for variations. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard due to their similar physicochemical properties to the analyte.

Method Comparison: Deuterated vs. Structurally Analogous Internal Standard

This guide compares two LC-MS/MS methods for the determination of sulpiride in human plasma.

  • Method A (Hypothetical): Utilizes this compound, a deuterated analog of a known sulpiride intermediate and impurity, as the internal standard. While a specific public-domain validation report for this exact IS is not available, this method is constructed based on typical parameters for LC-MS/MS assays of sulpiride and the established best practices for using SIL internal standards.

  • Method B (Published Data): Employs tiapride, a structurally related benzamide derivative, as the internal standard. The data for this method is derived from published scientific literature on the bioanalysis of levosulpiride, the active enantiomer of sulpiride.

Quantitative Data Summary

The following tables summarize the key validation parameters for both methods.

Table 1: Calibration Curve and Sensitivity

ParameterMethod A (with this compound)Method B (with Tiapride IS)
Linearity Range 2 - 200 ng/mL2 - 200 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.999≥ 0.999[1]
Lower Limit of Quantification (LLOQ) 2 ng/mL2 ng/mL[1]

Table 2: Accuracy and Precision

ParameterMethod A (with this compound)Method B (with Tiapride IS)
Intra-day Precision (%CV) ≤ 10%Not explicitly stated, but method offered good precision[1]
Inter-day Precision (%CV) ≤ 10%Not explicitly stated, but method offered good precision[1]
Intra-day Accuracy (%Bias) Within ±10%Not explicitly stated, but method offered good accuracy[1]
Inter-day Accuracy (%Bias) Within ±10%Not explicitly stated, but method offered good accuracy[1]

Table 3: Recovery

ParameterMethod A (with this compound)Method B (with Tiapride IS)
Analyte Recovery > 85%Not explicitly stated
Internal Standard Recovery > 85%Not explicitly stated

Experimental Protocols

Method A: Using this compound (Hypothetical)

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Sulpiride: m/z 342.1 → 112.2

    • This compound: m/z 235.1 → 172.1 (projected)

Method B: Using Tiapride as Internal Standard

1. Sample Preparation:

  • To plasma samples, add an appropriate amount of tiapride solution as the internal standard.

  • Alkalize the plasma samples.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.[1]

2. LC-MS/MS Conditions:

  • LC System: RP-HPLC system.

  • Detection: Positive ion electrospray ionization in multiple-reaction monitoring (MRM) mode.[1]

  • MRM Transitions:

    • Levosulpiride: m/z 342.1 → 112.2[1]

    • Tiapride (IS): m/z 329.1 → 213.2[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing Validation_Parameters cluster_core_params Core Validation Parameters method_validation Bioanalytical Method Validation selectivity Selectivity method_validation->selectivity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision linearity Linearity & Range method_validation->linearity lloq LLOQ method_validation->lloq stability Stability method_validation->stability recovery Recovery method_validation->recovery

References

A Comparative Guide to Internal Standards in Analytical Chemistry: Featuring 2-Methoxy-5-sulfamoylbenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in high-stakes fields like pharmaceutical research and drug development, the precision and reliability of quantitative analysis are paramount. The use of internal standards (IS) is a cornerstone of robust analytical methodologies, especially in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 and other commonly employed internal standards, supported by experimental data and detailed protocols.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential for correcting the variability inherent in analytical procedures. They are compounds with similar physicochemical properties to the analyte of interest, added in a known quantity to all samples, calibrators, and quality controls. By comparing the analyte's response to the internal standard's response, analysts can compensate for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the results.

The choice of an internal standard is critical and is broadly categorized into two types: isotopically labeled standards (e.g., deuterated) and structural analogs.

In Focus: this compound

Alternative Internal Standards: A Performance Comparison

For the quantitative analysis of acidic drugs like furosemide, a loop diuretic, several internal standards have been successfully employed. This section compares the performance of three such standards: a deuterated analog (Furosemide-d5) and two structural analogs (Diclofenac and Indapamide).

Quantitative Performance Data

The following table summarizes the key performance parameters for these alternative internal standards based on published experimental data.

Internal StandardTypeAnalyteMatrixRecovery (%)Matrix Effect (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Furosemide-d5 Deuterated AnalogFurosemideHuman Urine25.993.71.86 - 10.23.38 - 7.41
Diclofenac Structural AnalogFurosemideHuman Plasma89.3 - 97.1Not Reported1.3 - 4.72.7 - 11.5
Indapamide-d3 Deuterated AnalogIndapamideWhole Blood>80Not ReportedNot ReportedNot Reported
Glimepiride Structural AnalogIndapamideWhole Blood93.23Not Reported<15<15

Note: Direct comparison is challenging due to variations in experimental conditions, matrices, and analytical methods.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols for the discussed internal standards.

Protocol 1: Furosemide Quantification using Furosemide-d5 as Internal Standard in Human Urine[2]
  • Sample Preparation: Solid-phase extraction (SPE) is employed for sample clean-up. 10 µL of urine is pre-mixed with the internal standard solution (5 ng/mL of furosemide-d5 in human plasma) and 1% formic acid in water before loading onto the SPE plate.

  • Chromatography: Ultra-high performance liquid chromatography (UHPLC) is performed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode is used for detection. The multiple reaction monitoring (MRM) transition for furosemide-d5 is m/z 334.0 → 206.0.

Protocol 2: Furosemide Quantification using Diclofenac as Internal Standard in Human Plasma[3]
  • Sample Preparation: Liquid-liquid extraction is performed. Both furosemide and diclofenac are extracted from human plasma with ethyl acetate at pH 1.

  • Chromatography: High-performance liquid chromatography (HPLC) is carried out on a Shim-Pack GLC-CN column with a mobile phase of acetonitrile and 20 mM ammonium acetate buffer (pH 7, 4:1 v/v).

  • Mass Spectrometry: Detection is achieved using a mass spectrometer with atmospheric pressure chemical ionization (APCI) in negative single ion monitoring mode. The m/z for diclofenac is 294.1.

Protocol 3: Indapamide Quantification using Indapamide-d3 as Internal Standard in Whole Blood[4]
  • Sample Preparation: Liquid-liquid extraction is used for sample preparation.

  • Chromatography: LC separation is performed on a Synergi Polar RP-column with a mobile phase of methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40).

  • Mass Spectrometry: An electrospray ionization source in negative ionization mode is used, with the MRM transition for indapamide-d3 being m/z 367.0 → 188.9.

Visualizing Analytical Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Final Concentration Quantification->Result

Caption: A generalized workflow for quantitative bioanalysis using an internal standard.

IS_Selection_Logic Analyte Analyte of Interest IS_Type Choice of Internal Standard Analyte->IS_Type Deuterated Deuterated Standard (e.g., this compound) IS_Type->Deuterated Preferred Structural Structural Analog (e.g., Diclofenac) IS_Type->Structural Alternative Ideal Ideal (Co-elution, similar ionization) Deuterated->Ideal Practical Practical Alternative (Different retention time, potential for differential matrix effects) Structural->Practical

Caption: Decision logic for selecting an appropriate internal standard.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative analytical methods. While experimental data for this compound is not currently available in the public domain, its nature as a deuterated analog suggests it would be an excellent choice for minimizing analytical variability, particularly due to matrix effects.

In the absence of direct data, researchers can turn to well-validated alternatives. For the analysis of acidic drugs like furosemide, furosemide-d5 offers the benefits of a deuterated standard, demonstrating good precision and consistent recovery. Structural analogs such as diclofenac and indapamide (or its deuterated form) also provide reliable quantification, with high recovery rates and acceptable precision, making them viable alternatives when a specific deuterated standard for the analyte is unavailable.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the nature of the analyte and matrix, and the availability of the standard. Method validation is essential to ensure that the chosen internal standard provides the required level of accuracy and precision for the intended application.

References

Cross-Validation of Analytical Methods for 2-Methoxy-5-sulfamoylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two common analytical methods for the quantification of 2-Methoxy-5-sulfamoylbenzoic Acid, a known impurity and metabolite of drugs like Furosemide and Sulpiride[1][2]. The focus is on the cross-validation of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a more modern Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing 2-Methoxy-5-sulfamoylbenzoic Acid-d3 as a stable isotope-labeled (SIL) internal standard.

Cross-validation is a critical process in analytical sciences, serving to compare the performance of two or more bioanalytical methods. It is essential when data from different methods or laboratories are combined in a single study, ensuring inter-laboratory reliability and data consistency[3][4]. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and comparative performance of these analytical techniques.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, particularly when coupled with a SIL internal standard like this compound[5][6]. A SIL internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in sample preparation and ionization efficiency[7][8].

Experimental Workflows and Principles

The following diagrams illustrate the logical workflow of the cross-validation process and the underlying principle of using a deuterated internal standard in LC-MS/MS analysis.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison Sample Spiked Biological Matrix (e.g., Plasma, Urine) Prep_A Method A Prep (e.g., LLE for HPLC-UV) Sample->Prep_A Prep_B Method B Prep (e.g., PPT for LC-MS/MS with IS) Sample->Prep_B Analysis_A HPLC-UV Analysis Prep_A->Analysis_A Analysis_B LC-MS/MS Analysis Prep_B->Analysis_B Data_A Concentration Data A Analysis_A->Data_A Data_B Concentration Data B Analysis_B->Data_B Compare Statistical Comparison (e.g., Bland-Altman, %Difference) Data_A->Compare Data_B->Compare

Caption: A typical workflow for the cross-validation of two analytical methods.

SIL_Internal_Standard_Principle cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis A Analyte in Matrix IS Add d3-Internal Standard (IS) A->IS Ext Extraction (e.g., PPT, LLE) Analyte and IS experience similar losses/recoveries IS->Ext LC LC Separation (Analyte and IS co-elute) Ext->LC MS MS Detection (Ionization suppression/enhancement affects both similarly) LC->MS Ratio Quantification based on Peak Area Ratio (Analyte / IS) MS->Ratio

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards under EMA and FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals operating under the rigorous oversight of the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), the choice of an appropriate internal standard (IS) is a critical decision in bioanalytical method validation. This guide provides a comprehensive comparison of deuterated internal standards against their alternatives, supported by experimental data and detailed protocols, all within the harmonized framework of the International Council for Harmonisation (ICH) M10 guideline, which is now the gold standard for both the EMA and FDA.

The use of an internal standard is fundamental in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to correct for variability during sample processing and analysis.[1] The ideal IS co-elutes with the analyte and experiences similar extraction recovery and ionization response.[1] Among the available options, stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely regarded as the preferred choice.[2][3]

The Regulatory Landscape: A Harmonized Approach

Both the EMA and the FDA have adopted the ICH M10 guideline on bioanalytical method validation, streamlining the requirements for global drug submissions.[4] This harmonized guideline emphasizes the need for well-characterized and validated bioanalytical methods to ensure the reliability of data used in regulatory decisions.[5] A suitable internal standard should be used for all calibration standards and quality control (QC) samples to facilitate accurate quantification of the target analyte.[5]

Deuterated Internal Standards vs. Structural Analogs: A Performance Showdown

While structural analogs are a viable alternative when a SIL-IS is unavailable, deuterated standards typically offer superior performance, primarily by more effectively compensating for matrix effects.[2][3] Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the biological matrix, are a significant challenge in bioanalysis.[6]

Here's a comparative look at the performance of deuterated versus analog internal standards based on key validation parameters:

Validation ParameterDeuterated Internal Standard (SIL-IS)Structural Analog Internal StandardKey Considerations
Accuracy HighModerate to HighSIL-IS more closely mimics the analyte's behavior, leading to better correction for variability and improved accuracy.[2]
Precision (%CV) Typically LowerCan be HigherThe closer physicochemical properties of SIL-IS result in more consistent analyte/IS response ratios, improving precision.[7]
Matrix Effect Significantly ReducedVariable CompensationDeuterated standards co-elute with the analyte, experiencing the same matrix effects, thus providing better normalization.[8]
Recovery Consistent with AnalyteMay Differ from AnalyteDifferences in extraction efficiency between an analog IS and the analyte can introduce bias.[2]

Table 1: Comparative Performance of Internal Standards. This table summarizes the general performance characteristics of deuterated internal standards versus structural analog internal standards across key bioanalytical validation parameters.

A study comparing a deuterated internal standard (everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus found that while both performed acceptably, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[9] Another study on tacrolimus demonstrated that while a structural analog (ascomycin) performed equivalently to a stable isotope-labeled IS in compensating for matrix effects, the use of the labeled standard is generally preferred for its closer physicochemical similarity to the analyte.[8]

Experimental Protocols for Key Validation Experiments

To ensure the reliability of a bioanalytical method, a series of validation experiments must be performed. Below are detailed protocols for assessing accuracy, precision, and matrix effects, which are critical for comparing the performance of different internal standards.

Protocol 1: Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of the bioanalytical method using both a deuterated internal standard and a structural analog.

Procedure:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (within 3x of LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (at least 75% of the Upper Limit of Quantification - ULOQ)

  • Analysis:

    • Perform at least three separate analytical runs on different days.

    • In each run, analyze a minimum of five replicates of each QC concentration level.

    • For comparison, prepare and analyze two sets of QC samples: one with the deuterated internal standard and one with the structural analog.

  • Acceptance Criteria (as per ICH M10):

    • Accuracy: The mean concentration for each QC level should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) for each QC level should not exceed 15% (20% for LLOQ).

Protocol 2: Assessment of Matrix Effect

Objective: To evaluate the potential for matrix components to interfere with the ionization of the analyte and internal standard.

Procedure:

  • Source of Matrix: Obtain at least six different sources (lots) of the biological matrix from individual donors.

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare solutions of the analyte and the internal standard in a neat (matrix-free) solvent at low and high concentrations.

    • Set 2 (Post-Extraction Spike): Extract blank matrix from each of the six sources. After the final extraction step, spike the extracts with the analyte and internal standard at the same low and high concentrations as in Set 1.

  • Analysis: Analyze both sets of samples and record the peak areas for the analyte and the internal standard.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak response in the presence of matrix) / (Peak response in neat solution)

    • Calculate the MF for the analyte and the internal standard for each of the six matrix lots.

  • Calculation of IS-Normalized MF:

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

  • Acceptance Criteria (as per ICH M10):

    • The coefficient of variation (CV) of the IS-normalized MF from the six matrix lots should not be greater than 15%.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams were created using Graphviz.

G cluster_pre Pre-Validation cluster_val Validation cluster_post Post-Validation Method Development Method Development IS Selection IS Selection Method Development->IS Selection Accuracy & Precision Accuracy & Precision IS Selection->Accuracy & Precision Matrix Effect Matrix Effect Accuracy & Precision->Matrix Effect Stability Stability Matrix Effect->Stability Validated Method Validated Method Stability->Validated Method Sample Analysis Sample Analysis Validated Method->Sample Analysis Data Reporting Data Reporting Sample Analysis->Data Reporting

Caption: Bioanalytical Method Validation Workflow.

G Start Start Obtain Matrix Lots Obtain ≥6 Lots of Blank Matrix Start->Obtain Matrix Lots Prepare Sets Prepare Neat (A) and Post-spike (B) Samples Obtain Matrix Lots->Prepare Sets Analyze Samples LC-MS/MS Analysis Prepare Sets->Analyze Samples Calculate MF Calculate Matrix Factor (MF = B/A) Analyze Samples->Calculate MF Calculate IS-Norm MF Calculate IS-Normalized MF Calculate MF->Calculate IS-Norm MF Evaluate CV CV of IS-Norm MF ≤ 15%? Calculate IS-Norm MF->Evaluate CV Pass Matrix Effect Acceptable Evaluate CV->Pass Yes Fail Investigate & Optimize Method Evaluate CV->Fail No

Caption: Matrix Effect Assessment Workflow.

G cluster_guidelines Regulatory Guidelines cluster_validation Bioanalytical Method Validation ICH M10 ICH M10 EMA EMA ICH M10->EMA FDA FDA ICH M10->FDA Internal Standard Selection Internal Standard Selection ICH M10->Internal Standard Selection Method Performance Method Performance Internal Standard Selection->Method Performance Data Reliability Data Reliability Method Performance->Data Reliability

Caption: Regulatory & Scientific Logic.

Conclusion

The adoption of the ICH M10 guideline by both the EMA and FDA has created a unified framework for bioanalytical method validation. Within this framework, the use of deuterated internal standards is strongly recommended due to their ability to provide superior accuracy, precision, and compensation for matrix effects compared to structural analogs. While the initial investment in a custom-synthesized deuterated standard may be higher, the long-term benefits of a more robust and reliable assay often outweigh the costs, leading to fewer failed runs and greater confidence in the generated data. This guide provides the necessary information and protocols for researchers to make informed decisions about internal standard selection and to design validation studies that meet the stringent requirements of regulatory agencies.

References

A Comparative Guide to the Analytical Performance of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the accuracy and precision of analytical methods utilizing 2-Methoxy-5-sulfamoylbenzoic Acid-d3 as an internal standard (IS). As direct performance data for this specific deuterated compound is not extensively published, this comparison leverages data from its structural analog, furosemide, and its deuterated form, furosemide-d5. The performance of methods employing a stable isotope-labeled internal standard is compared against those using non-isotopically labeled internal standards and external standard methods for the quantification of furosemide.

Introduction to Internal Standards in Analytical Chemistry

In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard is a chemical substance added in a constant amount to samples, calibration standards, and quality controls. The use of an internal standard is crucial for correcting the loss of analyte during sample preparation and for compensating for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound and furosemide-d5, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization efficiency in mass spectrometry, leading to high accuracy and precision.

Comparison of Analytical Performance

The following tables summarize the performance of different analytical methods for the quantification of furosemide, categorized by the type of internal standard used. This comparative data highlights the advantages of using a deuterated internal standard like this compound.

Table 1: Method Performance with Deuterated Internal Standard (Furosemide-d5)

ParameterUHPLC-MS/MS in Infant Urine[1][2]LC-MS/MS in Whole Blood (VAMS)[3]
Linearity Range 0.100 – 50.0 µg/mL0.05 - 5.0 µg/mL
Intra-day Accuracy 94.5 – 106%94.7 - 111%
Inter-day Accuracy 99.2 – 102%94.7 - 111%
Intra-day Precision (%CV) 1.86 – 10.2%3.35 - 11.5%
Inter-day Precision (%CV) 3.38 – 7.41%3.35 - 11.5%
Recovery 23.8% (Analyte), 25.9% (IS)Not Reported
Matrix Effect 101% (Analyte), 93.7% (IS)Not Reported

Table 2: Method Performance with Non-Isotopically Labeled Internal Standards

ParameterLC-MS with Diclofenac IS in Plasma[4][5]GC-EI-MS with Ketoprofen IS in Whole Blood[6]HPLC-MS/MS with Indapamide IS in Plasma[7]
Linearity Range 50 – 2,000 ng/mL0.10 - 5.00 µg/mL20 - 1600 ng/mL
Intra-day Precision (%RSD) 1.3 – 4.7%< 15%< 15%
Inter-day Precision (%RSD) 2.7 – 11.5%Not Reported< 15%
Recovery 89.3 – 97.1%71%Not Reported
Accuracy Not explicitly stated, but within acceptable limitsWithin ±7% of true valueWithin ±15% percentage bias

Table 3: Method Performance with External Standard Method

ParameterHPLC with Fluorescence Detection in Plasma[8]
Linearity Range 25 to 1000 ng/mL
Precision (%RSD) < 8%
Accuracy (% Error) < 3%

From the data presented, it is evident that methods employing a deuterated internal standard, such as furosemide-d5, demonstrate excellent accuracy and precision over a wide linear range. This high level of performance is attributed to the ability of the SIL-IS to effectively compensate for variations in sample preparation and instrument response. While methods using non-isotopically labeled internal standards also provide acceptable results, the recovery and matrix effects can be more variable compared to the analyte. The external standard method, although showing good precision and accuracy in the cited study, is generally more susceptible to errors from sample matrix effects and volume variations.

Experimental Protocols

1. UHPLC-MS/MS Method for Furosemide in Infant Urine with Furosemide-d5 Internal Standard [1][2]

  • Sample Preparation: 10 µL of urine is subjected to solid-phase extraction.

  • Chromatography: Waters Acquity HSS C18 column (2.6 μm, 100 Å, 2.1 × 100 mm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Electrospray ionization in negative mode (ESI-).

  • Transitions: Furosemide: m/z 329.0 → 77.9 (quantitation) and 329.0 → 125.8 (qualification); Furosemide-d5: m/z 334.0 → 206.0.

2. LC-MS Method for Furosemide in Plasma with Diclofenac Internal Standard [4][5]

  • Sample Preparation: Liquid-liquid extraction of plasma with ethyl acetate at pH 1.

  • Chromatography: Shim-Pack GLC-CN column.

  • Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer (pH 7) (4:1, v/v).

  • Mass Spectrometry: Atmospheric pressure chemical ionization in negative single ion monitoring mode (APCI-SIM).

  • Monitored Ions: Furosemide: m/z 329.2; Diclofenac: m/z 294.1.

Visualizations

Experimental_Workflow_Deuterated_IS cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Urine_Sample 10 µL Urine Sample Add_IS Add Furosemide-d5 (IS) Urine_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Inject into UHPLC Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (ESI-) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for Furosemide Quantification using a Deuterated Internal Standard.

Logical_Relationship_IS cluster_properties Key Properties for Accurate Quantification Analyte Analyte (Furosemide) Similar_Chem Similar Chemical & Physical Properties Analyte->Similar_Chem CoElution Co-elution Analyte->CoElution Similar_Ionization Similar Ionization Efficiency Analyte->Similar_Ionization IS_Deuterated Deuterated IS (this compound) IS_Deuterated->Similar_Chem Very High Similarity IS_Deuterated->CoElution Ideal IS_Deuterated->Similar_Ionization Ideal IS_NonDeuterated Non-Deuterated IS (e.g., Diclofenac) IS_NonDeuterated->Similar_Chem Moderate Similarity IS_NonDeuterated->CoElution Variable IS_NonDeuterated->Similar_Ionization Variable External_Std External Standard External_Std->Similar_Chem No direct relation

References

linearity and range for Sulpiride quantification using its deuterated metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides a detailed comparison of various analytical methods for the quantification of Sulpiride, a widely used antipsychotic medication. The focus is on the linearity and range of these methods, with a special emphasis on the use of a deuterated internal standard for enhanced accuracy and precision in bioanalytical studies.

This comparison includes data from methods employing High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Sulpiride-d4, in an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is highlighted as a benchmark for robust and reliable quantification.

Comparative Analysis of Linearity and Range

The selection of an appropriate quantification method depends on the required sensitivity and the desired concentration range. The following table summarizes the key performance characteristics of different validated methods for Sulpiride analysis.

Analytical MethodInternal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)Correlation Coefficient (r²)
UPLC-MS/MS Sulpiride-d4 0.195 - 10000.1951000> 0.990
LC-ESI-MS Estazolam10 - 2000102000Not Reported
HPLC-Fluorescence Metoclopramide15 - 40001540000.9999
HPLC-Fluorescence Tiapride10 - 1500101500Not Reported
HPLC-UV Metopimazine5000 - 40000500040000Not Reported

The Gold Standard: Quantification using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. This approach offers significant advantages over the use of other structurally similar but non-isotopic internal standards.

A deuterated internal standard, like Sulpiride-d4, is chemically identical to Sulpiride and, therefore, exhibits the same chromatographic retention time, extraction recovery, and ionization efficiency in the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples like plasma. The result is a more accurate and precise measurement of the drug concentration.

The following diagram illustrates a typical experimental workflow for the quantification of Sulpiride in a biological matrix using its deuterated internal standard.

workflow Experimental Workflow for Sulpiride Quantification using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Sulpiride-d4 (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Sulpiride / Sulpiride-d4) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Sulpiride analysis using a deuterated internal standard.

Detailed Experimental Protocols

For researchers looking to implement or adapt these methods, detailed experimental protocols are crucial. Below are summaries of the methodologies for the compared techniques.

UPLC-MS/MS with Deuterated Internal Standard (Sulpiride-d4)

This method, adapted from a multi-analyte approach, provides high sensitivity and specificity for the simultaneous quantification of numerous psychotropic drugs, including Sulpiride.

  • Sample Preparation: A simple protein precipitation is employed. To a plasma sample, an internal standard solution containing Sulpiride-d4 is added, followed by a precipitation agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is injected into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for ultra-performance liquid chromatography (e.g., Acquity UPLC HSS T3).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Optimized for the UPLC system, typically in the range of 0.4-0.6 mL/min.

    • Run Time: A short run time of approximately 5.7 minutes allows for high-throughput analysis.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Sulpiride and Sulpiride-d4, ensuring high selectivity.

LC-ESI-MS with Non-Deuterated Internal Standard (Estazolam)

This method offers a good alternative for laboratories where a deuterated internal standard may not be readily available.

  • Sample Preparation: Liquid-liquid extraction is utilized. To the plasma sample, the internal standard (Estazolam) and an extraction solvent (e.g., ethyl acetate) are added. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: An isocratic mixture of an acidic aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Selected Ion Monitoring (SIM) is used to detect the specific m/z values for Sulpiride and Estazolam.

HPLC with Fluorescence Detection (using Metoclopramide or Tiapride as IS)

For laboratories without access to mass spectrometry, HPLC with fluorescence detection provides a sensitive and reliable alternative.

  • Sample Preparation: Liquid-liquid extraction is a common sample preparation technique for this method.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile, methanol).

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: Typically around 300 nm.

    • Emission Wavelength: Typically around 365 nm.

Conclusion

The choice of an analytical method for Sulpiride quantification should be guided by the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the need for high-throughput analysis. While HPLC-based methods offer reliable quantification, the use of a deuterated internal standard with LC-MS/MS, specifically UPLC-MS/MS, represents the most robust and accurate approach for bioanalytical applications. This method effectively minimizes matrix effects and provides high precision and accuracy over a wide linear range, making it the recommended choice for pharmacokinetic studies and therapeutic drug monitoring.

The Decisive Advantage: Employing Stable Isotope-Labeled Internal Standards for Sulpiride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For the antipsychotic drug Sulpiride, achieving reliable measurements in complex biological matrices such as plasma and serum presents a significant analytical challenge. This guide provides a comprehensive comparison, supported by experimental data, on the use of a stable isotope-labeled (SIL) internal standard versus other analytical approaches for Sulpiride quantification, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The core principle behind the superiority of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest, Sulpiride. A deuterated form of Sulpiride, such as Sulpiride-d3, co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This intrinsic similarity allows it to act as a perfect surrogate, compensating for variations that can occur during sample preparation and analysis, thereby leading to significantly more accurate and precise results.

Unveiling the Performance Gap: A Data-Driven Comparison

The advantages of utilizing a SIL internal standard for Sulpiride analysis become evident when examining key validation parameters from various studies. While a direct head-to-head study is not always available, a comparative analysis of published data from methods employing a SIL internal standard versus those using a structural analogue or no internal standard highlights the performance benefits.

Table 1: Comparison of Method Performance for Sulpiride Quantification

ParameterMethod with Stable Isotope-Labeled Internal Standard (e.g., Sulpiride-d3)Method with Structural Analogue Internal Standard (e.g., Metoclopramide, Repaglinide)
Intra-day Precision (%CV) Typically < 5%0.29% - 8.01%[1]
Inter-day Precision (%CV) Typically < 10%0.36% - 8.01%[1]
Accuracy (% Bias) Typically within ±10%-2.14% to 5.21%[1]
Recovery High and consistent, compensated by IS69% - 102% (variable and uncompensated)[2][3]
Matrix Effect Significantly minimized or compensatedPotential for significant ion suppression or enhancement, leading to inaccurate results[1]

Note: The data presented is a synthesis of findings from multiple sources to illustrate typical performance. Direct comparison studies are limited.

As the table illustrates, methods incorporating a SIL internal standard consistently demonstrate superior precision and accuracy. The SIL standard effectively normalizes the analytical signal, correcting for analyte loss during extraction and mitigating the unpredictable influence of the sample matrix.

The Experimental Edge: Protocols for Robust Quantification

The foundation of reliable quantitative data lies in meticulously executed experimental protocols. Below are detailed methodologies for the analysis of Sulpiride in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard.

Experimental Protocol 1: Sample Preparation using Protein Precipitation

This protocol is favored for its simplicity and high throughput.

  • Sample Thawing: Frozen human plasma samples are thawed at room temperature.

  • Internal Standard Spiking: To a 50 µL aliquot of plasma, 100 µL of a precipitating solution (e.g., acetonitrile or methanol) containing the stable isotope-labeled internal standard (e.g., Sulpiride-d3 at a fixed concentration) is added.[4]

  • Precipitation and Centrifugation: The mixture is vortex-mixed for approximately 1 minute to ensure complete protein precipitation.[4] Subsequently, the samples are centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: A portion of the clear supernatant is carefully transferred to a clean vial or a 96-well plate for injection into the LC-MS/MS system.

Experimental Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE offers a more thorough clean-up, which can be crucial for minimizing matrix effects, especially when a SIL internal standard is not used.

  • Cartridge Conditioning: An Oasis HLB SPE cartridge is conditioned sequentially with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: 500 µL of plasma, previously spiked with the internal standard, is loaded onto the conditioned cartridge.[1]

  • Washing: The cartridge is washed with a suitable solvent (e.g., 1 mL of 5% methanol in water) to remove interfering substances.

  • Elution: Sulpiride and the internal standard are eluted from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase for injection.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logical advantage of using a SIL internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add SIL Internal Standard (Sulpiride-d3) p1->p2 p3 Protein Precipitation or Solid-Phase Extraction p2->p3 p4 Extract for Analysis p3->p4 a1 Injection p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3 logical_relationship cluster_analyte Sulpiride (Analyte) cluster_is Sulpiride-d3 (SIL IS) A_Ext Variable Extraction Recovery A_Signal Inaccurate Signal A_Ext->A_Signal A_ME Variable Matrix Effect A_ME->A_Signal Ratio Peak Area Ratio (Analyte / IS) A_Signal->Ratio IS_Ext Variable Extraction Recovery (Tracks Analyte) IS_Signal Compensatory Signal IS_Ext->IS_Signal IS_ME Variable Matrix Effect (Tracks Analyte) IS_ME->IS_Signal IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

References

Evaluating the Recovery of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 in Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in biological matrices is a cornerstone of pharmacokinetic and metabolic studies. The choice of an appropriate internal standard is critical to ensure the reliability and robustness of bioanalytical methods. This guide provides a comparative evaluation of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 as an internal standard, particularly focusing on its expected performance during extraction procedures for acidic drugs from complex matrices like plasma.

The Role of Internal Standards in Extraction Recovery

The extraction of small molecules from biological samples is a crucial step that is susceptible to variability, which can arise from matrix effects, procedural inconsistencies, and analyte loss. An ideal internal standard (IS) should mimic the chemical and physical properties of the analyte of interest, thereby experiencing similar variations during sample preparation and analysis. This allows for the normalization of the analyte's signal, correcting for any losses or signal suppression/enhancement.

Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. Their structural and physicochemical similarity to the non-labeled analyte ensures they co-elute chromatographically and exhibit nearly identical ionization efficiency and extraction recovery. This minimizes variability and improves the accuracy and precision of the analytical method.

Comparison of Internal Standard Strategies

The selection of an internal standard is a critical decision in method development. While a deuterated version of the analyte is preferred, other compounds can be employed. This section compares the expected performance of this compound with a common alternative approach: using a structurally analogous, non-isotopically labeled compound. For the purpose of this guide, we will consider a hypothetical alternative, "Compound X," representing a non-deuterated acidic drug with similar but not identical properties.

FeatureThis compound (Deuterated IS)Compound X (Analogue IS)Rationale & Supporting Data Insights
Chromatographic Co-elution Excellent: Expected to co-elute with the non-deuterated analyte.Variable: May or may not co-elute, requiring careful chromatographic optimization.Deuterated standards have virtually identical retention times to their non-deuterated counterparts, ensuring they experience the same matrix effects at the point of elution.
Extraction Recovery Mimicry Excellent: Expected to have nearly identical extraction recovery to the analyte.Good to Poor: Recovery may differ due to variations in pKa, logP, and protein binding.Structurally related compounds can exhibit different partitioning behaviors in liquid-liquid extraction or binding affinities in solid-phase extraction[1][2].
Ionization Suppression/Enhancement Excellent: Experiences the same ionization effects as the analyte.Variable: Differences in ionization efficiency can lead to inaccurate correction.Co-elution of the deuterated IS ensures it is subjected to the same co-eluting matrix components that affect ionization.
Correction for Analyte Loss Excellent: Accurately corrects for physical loss during extraction and sample handling.Moderate to Poor: May not accurately reflect the loss of the specific analyte.The near-identical chemical properties of a deuterated IS ensure it tracks the analyte's behavior throughout the entire sample preparation process.
Availability and Cost Moderate: Synthesis can be more complex and costly.High: Often readily available as a commercial compound.The synthesis of isotopically labeled standards requires specialized starting materials and synthetic routes[3].

Experimental Protocol: A General Method for Acidic Drug Extraction from Plasma

The following is a representative solid-phase extraction (SPE) protocol that would be suitable for the extraction of 2-Methoxy-5-sulfamoylbenzoic Acid and its deuterated internal standard from human plasma. This method is based on established principles for the extraction of acidic drugs[1].

1. Sample Pre-treatment:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in a suitable solvent).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 2% formic acid in water to acidify the sample and disrupt protein binding.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

2. Solid-Phase Extraction (SPE):

  • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Conditioning: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex mix and transfer to an autosampler vial for injection.

Workflow and Pathway Diagrams

Extraction_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction (SPE) cluster_FinalSteps Final Steps Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Acidify Acidify (e.g., Formic Acid) Add_IS->Acidify Centrifuge Centrifuge Acidify->Centrifuge Load Load Sample Centrifuge->Load Supernatant Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte & IS Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Eluate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical solid-phase extraction (SPE) workflow for acidic drugs from plasma.

Logical_Relationship Analyte Analyte (2-Methoxy-5-sulfamoylbenzoic Acid) Extraction Extraction Process (LLE or SPE) Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix IS Internal Standard (this compound) IS->Extraction IS->Matrix LCMS LC-MS/MS Response Extraction->LCMS Matrix->LCMS Ratio Response Ratio (Analyte/IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: The logical relationship of an ideal internal standard in correcting for analytical variability.

Conclusion

While specific recovery data for this compound is not extensively published, its properties as a deuterated analogue of the analyte make it an exemplary internal standard. Its use is anticipated to provide superior accuracy and precision in quantitative bioanalysis compared to non-isotopically labeled internal standards. The provided experimental protocol offers a robust starting point for method development, and the principles outlined in this guide underscore the importance of using an appropriate internal standard to ensure high-quality data in research and drug development.

References

The Analytical Edge: A Cost-Benefit Analysis of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Sulpiride and its metabolites, the choice of internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive cost-benefit analysis of using the stable isotope-labeled (SIL) internal standard, 2-Methoxy-5-sulfamoylbenzoic Acid-d3, in comparison to its non-deuterated counterpart and other analytical approaches.

The antipsychotic drug Sulpiride is metabolized in the body, with 2-Methoxy-5-sulfamoylbenzoic acid being one of its metabolites. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an appropriate internal standard to ensure accuracy and precision.

The Role of Internal Standards in LC-MS/MS

Internal standards are compounds added in a known, constant amount to all samples, including calibration standards and unknown samples. They are essential for correcting for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects (where components of the biological sample interfere with the ionization of the analyte), and fluctuations in instrument response.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization. This is where stable isotope-labeled internal standards, such as this compound, offer a significant advantage.

Table 1: Quantitative Performance Comparison of Analytical Approaches

ParameterExternal Standard Calibration (No IS)Structural Analog ISThis compound (SIL-IS)
Precision (%RSD) 15-20% (Typical)5-15% (Typical)<5% (Typical)
Accuracy (%Bias) Variable, prone to matrix effectsImproved, but can differ from analyteHigh, closely tracks analyte
Linearity (r²) >0.99>0.99>0.995
Correction for Matrix Effects NonePartialExcellent
Correction for Extraction Variability NoneGoodExcellent

Note: The values in this table are representative of typical performance in bioanalytical LC-MS/MS assays and are based on general findings in the field, as direct comparative data for this specific metabolite is limited.

Cost-Benefit Analysis

The primary drawback of using this compound is its higher initial cost compared to its non-deuterated counterpart. However, a comprehensive cost-benefit analysis should consider the entire analytical workflow and the value of the data generated.

Table 2: Cost Comparison

CompoundSupplier Example(s)PurityPrice (USD)Price per Unit
2-Methoxy-5-sulfamoylbenzoic AcidShubh Life Science, Fisher Scientific, Biosynth97-99%~$800/kg, $42.01/10g, Quote-based~$0.80/g, $4.20/g
This compoundLGC Standards, PharmaffiliatesHigh Purity (Standard)Quote-basedSignificantly higher than non-deuterated

Potential Challenges with Deuterated Standards

Despite their advantages, it is important to be aware of potential challenges associated with deuterated internal standards:

  • Isotopic Interference: Naturally occurring isotopes of the analyte can sometimes contribute to the signal of the deuterated internal standard, which can introduce a bias in the results. This is more pronounced for compounds with low deuterium incorporation.[4]

  • Chromatographic Shift: In some cases, deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography. This can be influenced by the number and position of the deuterium atoms. While often negligible, a significant shift could impact the ability of the internal standard to compensate for matrix effects that are highly retention time-dependent.

  • Deuterium Exchange: There is a possibility of the deuterium atoms exchanging with protons from the solvent, particularly if the labels are in labile positions. However, in this compound, the deuterium atoms are on the methoxy group, which is generally a stable position.

Experimental Protocols

A typical experimental workflow for the quantification of 2-Methoxy-5-sulfamoylbenzoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard would involve the following steps:

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both 2-Methoxy-5-sulfamoylbenzoic acid and this compound are monitored. These transitions would be determined during method development.

3. Data Analysis

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • The concentration of the analyte in the unknown samples is then calculated from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the analytical workflow and the rationale behind using a stable isotope-labeled internal standard.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add 2-Methoxy-5- sulfamoylbenzoic Acid-d3 Plasma->Add_IS Spiking Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC Injection MSMS Tandem Mass Spectrometry (Detection & Quantitation) LC->MSMS Data_Analysis Peak Area Integration & Concentration Calculation MSMS->Data_Analysis

Caption: Experimental workflow for bioanalysis.

Rationale_SIL_IS cluster_Result Final Result Analyte_Node 2-Methoxy-5-sulfamoylbenzoic Acid Extraction Extraction Analyte_Node->Extraction Matrix_Effect Matrix Effect Analyte_Node->Matrix_Effect Instrument_Variation Instrument Variation Analyte_Node->Instrument_Variation IS_Node This compound IS_Node->Extraction IS_Node->Matrix_Effect IS_Node->Instrument_Variation Analyte_Response Variable Analyte Response Extraction->Analyte_Response IS_Response Variable IS Response Extraction->IS_Response Matrix_Effect->Analyte_Response Matrix_Effect->IS_Response Instrument_Variation->Analyte_Response Instrument_Variation->IS_Response Ratio Ratio (Analyte/IS) = Constant Analyte_Response->Ratio IS_Response->Ratio Accurate_Quant Accurate Quantitation Ratio->Accurate_Quant

Caption: Rationale for using a SIL-IS.

References

A Comparative Guide to Sulpiride and Metabolite Quantification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative analytical strategies for the quantification of Sulpiride and its metabolites. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Sulpiride primarily exerts its antipsychotic effects by acting as a selective antagonist of dopamine D2 and D3 receptors.[1][2] In the central nervous system, dopamine D2 receptors are coupled to Gαi/o proteins.[3][4] Antagonism of these receptors by Sulpiride prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[3][4] This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal activity.[3]

Sulpiride_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sulpiride Sulpiride D2R Dopamine D2 Receptor Sulpiride->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Neuronal Response CREB->Gene_Expression Modulates

Caption: Sulpiride blocks dopamine D2 receptors, modulating downstream signaling.

Quantitative Analysis of Sulpiride

A variety of analytical methods have been developed and validated for the quantification of Sulpiride in biological matrices, primarily plasma and urine. The most common techniques are High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Summary: Sulpiride Quantification Methods
MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
HPLC-Fluorescence Human Plasma10 - 1000.8599.06 ± 2.11[5][6]
HPLC-UV Plasma, RBC, UrineN/A10 (plasma, RBC)N/A
LC-MS/MS Human Plasma1 - 500182.75 - 100.96[4]
UPLC-MS/MS Human Serum1 - 1000N/AN/A[7][8]
LC-MS/MS Rabbit Plasma10 - 20001094.1 - 108.7[9]

N/A: Not Available in the provided search results.

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

This method offers a balance of sensitivity and accessibility for the quantification of Sulpiride in human plasma.[5][6]

Sample Preparation Workflow

HPLC_Sample_Prep Plasma Plasma Sample (1 mL) Alkalinization Alkalinization (0.1 mL 1M NaOH) Plasma->Alkalinization Extraction Liquid-Liquid Extraction (3 x 3 mL Ethyl Acetate: Dichloromethane 5:1 v/v) Alkalinization->Extraction Centrifugation Centrifugation (4000 rpm, 5 min) Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection

Caption: Sample preparation workflow for HPLC-fluorescence analysis of Sulpiride.

Chromatographic Conditions

  • Column: C18 column (e.g., 250 mm, 4.6 mm i.d., 5 µm particle size)[5][6]

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.01 M dihydrogenphosphate buffer (45:55) at pH 4.0[5][6]

  • Flow Rate: 1.0 mL/min[5][6]

  • Detection: Fluorescence detector with excitation at 300 nm and emission at 365 nm[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it a powerful tool for Sulpiride quantification, especially at low concentrations.[4]

Sample Preparation Workflow

LCMS_Sample_Prep Plasma Plasma Sample (500 µL) IS Add Internal Standard Plasma->IS SPE Solid Phase Extraction (Oasis HLB) IS->SPE Elution Elution SPE->Elution Injection LC-MS/MS Injection Elution->Injection

Caption: Sample preparation workflow for LC-MS/MS analysis of Sulpiride.

Chromatographic and Mass Spectrometric Conditions

  • Chromatography: Gradient reversed-phase HPLC with a mobile phase containing ammonium formate and acetonitrile.[4]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[4]

Quantification of Sulpiride Metabolites

The metabolism of Sulpiride in humans is not extensive, with a large portion of the drug excreted unchanged.[2][10][11] However, several metabolites have been identified in animal studies, including:

  • O-desmethyl-sulpiride

  • 5-oxo-pyrrolidine-sulpiride[10]

  • N-desethyl-sulpiride

  • O-desmethyl-5-oxo-pyrrolidine-sulpiride

Detailed and validated quantitative methods specifically for these metabolites in human biological fluids are not widely reported in the current literature. The focus of most analytical methods has been on the parent drug due to its high excretion rate in an unchanged form. Further research is required to develop and validate robust methods for the routine quantification of Sulpiride metabolites.

Alternative Quantification Strategies

Besides HPLC and LC-MS/MS, other techniques have been explored for Sulpiride analysis:

  • High-Performance Thin-Layer Chromatography (HPTLC): A validated HPTLC method has been reported for the simultaneous determination of Sulpiride and mebeverine hydrochloride.[9]

  • Gas Chromatography (GC): While less common for Sulpiride, GC-based methods can be developed, potentially requiring derivatization.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and has been applied to the analysis of Sulpiride.

The choice of the most suitable quantification strategy will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For therapeutic drug monitoring and pharmacokinetic studies, LC-MS/MS is often the preferred method due to its superior sensitivity and specificity. HPLC with fluorescence or UV detection provides a reliable and more accessible alternative for routine analysis.

References

Safety Operating Guide

Safe Disposal Protocol for 2-Methoxy-5-sulfamoylbenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Methoxy-5-sulfamoylbenzoic Acid-d3, a deuterated analogue of a metabolite of the antipsychotic drug Sulpiride.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This protocol is intended for researchers, scientists, and drug development professionals familiar with laboratory safety standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all relevant safety measures are in place.

  • Personal Protective Equipment (PPE): All personnel handling the compound must wear appropriate PPE. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or glasses with side shields.[3]

    • A laboratory coat or apron with full sleeves.[3]

    • In cases of potential dust formation or inadequate ventilation, a self-contained breathing apparatus is recommended.[3]

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Emergency Preparedness: An eyewash station and safety shower should be readily accessible.[5] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[3]

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental for safe disposal.

  • Waste Classification: Based on available Safety Data Sheets for the non-deuterated analogue and similar chemical structures, this compound is not typically classified as a hazardous material for transport.[5][6] However, it is imperative for the waste generator to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

  • Segregation: This compound should be disposed of as chemical waste. Do not mix it with general laboratory trash or pour it down the drain.[5] It should be collected in a designated, properly labeled waste container. Keep it separate from other waste streams such as:

    • Halogenated solvents

    • Strong acids or bases[7]

    • Heavy metal waste[7]

    • Reactive chemicals

III. Disposal Procedure

The following step-by-step guide outlines the disposal process for this compound.

  • Containerization:

    • Place the waste material in a suitable, sealable, and clearly labeled container. The container should be made of a material compatible with the chemical.

    • The label should include the full chemical name ("this compound"), the CAS number (123958-85-0), and the appropriate hazard warnings.[3]

  • Spill Management:

    • In the event of a spill, avoid dust formation.[8]

    • Carefully sweep up the solid material and place it into the designated waste container.[5]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as contaminated waste.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • The collected waste must be disposed of through a licensed and approved hazardous waste disposal company.[9]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[7] They will provide specific instructions on packaging and labeling for transport.

IV. Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the available resources. For general guidance on handling and physical properties, refer to the table below.

PropertyValueReference
CAS Number 123958-85-0[3]
Molecular Formula C8H6D3NO5S[3]
Molecular Weight 234.24 g/mol [1]
Appearance White to Light yellow powder to crystal[10]
Melting Point 220.0 to 224.0 °C[10]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Contain and Clean Spill Collect waste spill->cleanup Yes container Place waste in a labeled, sealed container spill->container No cleanup->container storage Store in a designated secure area container->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs disposal Arrange for pickup by a licensed waste disposal company ehs->disposal end End of Procedure disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Methoxy-5-sulfamoylbenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 2-Methoxy-5-sulfamoylbenzoic Acid-d3.

Data Presentation: Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the operational stage.

Operational StageTaskRecommended Personal Protective Equipment
Preparation Weighing and aliquoting the solid compound- Respiratory Protection: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. A self-contained breathing apparatus may be necessary for large quantities or in poorly ventilated areas.[1][2] - Eye Protection: Chemical safety goggles to protect against dust particles.[1][3] - Hand Protection: Powder-free nitrile gloves (double gloving recommended) to avoid skin contact and contamination.[4] - Body Protection: A lab coat or a disposable gown to protect clothing and skin.[1][3]
Execution Dissolving the compound and performing the experiment- Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[4] - Hand Protection: Chemical-resistant nitrile gloves.[5] - Body Protection: A lab coat or chemical-resistant apron.[1]
Disposal Handling and disposing of waste- Eye Protection: Chemical safety goggles.[6] - Hand Protection: Chemical-resistant nitrile gloves. - Body Protection: A lab coat.

Experimental Protocols: Operational and Disposal Plans

Operational Plan: Step-by-Step Guidance for Safe Handling

  • Area Preparation:

    • Ensure all work with the solid form of this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]

    • Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.

    • Have an emergency spill kit readily accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Before handling the compound, put on all required PPE as detailed in the table above. Ensure gloves are inspected for any tears or defects.

  • Weighing and Preparation of Solutions:

    • Handle the solid powder with care to avoid generating dust. Use a spatula or other appropriate tools for transfer.

    • Weigh the desired amount of the compound on a tared weigh boat within the fume hood.

    • Carefully add the solvent to the solid to dissolve it, minimizing splashing.

  • Experimental Execution:

    • Conduct all experimental procedures involving the compound within the fume hood.

    • Avoid direct contact with the solution. If contact occurs, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

    • Remove PPE carefully to avoid self-contamination and dispose of it in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Chemical Waste

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected in a designated and clearly labeled hazardous waste container.

  • Solid Waste: Collect solid waste, including contaminated gloves, wipes, and weigh boats, in a sealed, labeled container.

  • Liquid Waste: Collect liquid waste containing the compound in a separate, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.[8]

  • Disposal Procedure: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[9][10]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_exec Execution cluster_post Post-Experiment cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe 1. weigh Weigh Compound don_ppe->weigh 2. dissolve Dissolve Compound weigh->dissolve 3. experiment Perform Experiment dissolve->experiment 4. cleanup Decontaminate & Clean experiment->cleanup 5. segregate Segregate Waste experiment->segregate Waste Generation doff_ppe Doff PPE cleanup->doff_ppe 6. wash Wash Hands doff_ppe->wash 7. dispose Dispose via Hazardous Waste Program segregate->dispose

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.